N-cyclohexylcyclohex-3-ene-1-carboxamide
説明
特性
IUPAC Name |
N-cyclohexylcyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3,11-12H,2,4-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZIHNKVMRCBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
N-Cyclohexylcyclohex-3-ene-1-carboxamide: Comprehensive Chemical Profile and Synthesis Guide
Executive Summary
As a Senior Application Scientist specializing in cycloaliphatic compounds, I approach N-cyclohexylcyclohex-3-ene-1-carboxamide not merely as a static chemical structure, but as a highly tunable pharmacophoric system. This compound—comprising a rigid cyclohex-3-ene core linked via an amide bond to a sterically bulky cyclohexyl group—belongs to a privileged class of molecules heavily utilized in the development of agrochemicals, sensory-active agents (such as TRPM8 cooling agents), and advanced insect repellents[1].
Unlike fully saturated analogs such as N,N-dicyclohexylcyclohexanecarboxamide[2], the presence of the endocyclic double bond in the cyclohex-3-ene ring introduces a critical site of unsaturation. This geometric constraint forces the ring into a half-chair conformation and provides a synthetic handle for downstream functionalization, making it a highly versatile intermediate in drug development and materials science.
Structural and Physicochemical Profiling
Understanding the physicochemical boundaries of N-cyclohexylcyclohex-3-ene-1-carboxamide is essential for predicting its behavior in biological assays and organic synthesis. The properties summarized below are derived from structural analogs and precursor data[3],[4].
Quantitative Data Summary
| Property | Value / Description | Reference |
| Molecular Formula | C₁₃H₂₁NO | [3] |
| Molecular Weight | 207.31 g/mol | [3] |
| Hydrogen Bond Donors | 1 (Amide -NH) | Structural |
| Hydrogen Bond Acceptors | 1 (Amide -C=O) | Structural |
| Precursor Acid CAS | 4771-80-6 (3-Cyclohexene-1-carboxylic acid) | [5],[4] |
| Precursor Acid Chloride CAS | 932-67-2 (Cyclohex-3-ene-1-carbonyl chloride) | [6],[7] |
Pharmacophoric Relevance in Agrochemicals
In the realm of vector control and sensory modulation, cycloaliphatic carboxamides are a heavily researched scaffold. Compounds structurally analogous to N-cyclohexylcyclohex-3-ene-1-carboxamide, such as the chiral repellent SS220 ((1S,2'S)-2-methylpiperidinyl-3-cyclohexene-1-carboxamide), have demonstrated superior efficacy and longer protection times against Aedes aegypti mosquitoes compared to standard DEET formulations[1].
The spatial orientation of the lipophilic rings around the central amide bond dictates the molecule's volatility and receptor binding affinity. These are critical parameters in quantitative structure-activity relationship (QSAR) models for spatial and contact repellency[8]. The diagram below illustrates the proposed pharmacophoric interactions of this scaffold when engaging with olfactory receptors.
Pharmacophoric mapping of N-cyclohexylcyclohex-3-ene-1-carboxamide interactions.
Validated Synthetic Methodology
To ensure high yield and purity, the synthesis of N-cyclohexylcyclohex-3-ene-1-carboxamide is best achieved via a two-step Schotten-Baumann-type amidation. This protocol is designed as a self-validating system: the intermediate acid chloride formation is driven to completion by gas evolution, and the final amidation is controlled via temperature and stoichiometric scavenging.
Synthesis Workflow
Two-step amidation workflow from cyclohex-3-ene-1-carboxylic acid.
Step-by-Step Protocol
Step 1: Activation of the Carboxylic Acid
-
Reagents: Charge a flame-dried, round-bottom flask with 3-cyclohexene-1-carboxylic acid (CAS 4771-80-6)[5] (1.0 eq) dissolved in anhydrous toluene.
-
Catalysis: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF acts as a nucleophilic catalyst, forming the highly electrophilic Vilsmeier-Haack intermediate. This dramatically accelerates the conversion of the acid to the acyl chloride[6] compared to using thionyl chloride alone.
-
-
Activation: Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. Attach a reflux condenser equipped with a gas scrubber.
-
Reflux: Heat the mixture to 80°C for 2 hours. The cessation of HCl and SO₂ gas evolution serves as a visual validation that the reaction has reached completion.
-
Concentration: Remove toluene and excess SOCl₂ under reduced pressure to yield crude cyclohex-3-ene-1-carbonyl chloride[7].
Step 2: Amidation
-
Preparation: Dissolve the crude acyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) and cool the flask to 0°C using an ice bath.
-
Amine Addition: In a separate addition funnel, prepare a solution of cyclohexylamine (1.1 eq) and triethylamine (Et₃N, 1.5 eq) in DCM.
-
Causality: Triethylamine serves as a non-nucleophilic base to scavenge the HCl generated during the coupling. Without Et₃N, the liberated HCl would protonate the cyclohexylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.
-
-
Coupling: Add the amine solution dropwise to the acyl chloride at 0°C to control the exothermic nature of the reaction and prevent side-product formation.
-
Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted amines) and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via recrystallization from ethyl acetate/hexanes to yield the pure N-cyclohexylcyclohex-3-ene-1-carboxamide.
Analytical Characterization Expectations
To validate the structural integrity of the synthesized compound, the following spectroscopic signatures should be confirmed:
-
FT-IR: A strong, sharp peak around 3300 cm⁻¹ (N-H stretch) and a prominent peak at ~1640 cm⁻¹ (Amide I, C=O stretch). The alkene C=C stretch should appear weakly around 1650-1670 cm⁻¹.
-
¹H NMR (CDCl₃): The vinylic protons of the cyclohex-3-ene ring will appear as a multiplet around δ 5.6-5.8 ppm. The broad singlet for the amide N-H will typically resonate between δ 5.2-5.5 ppm, depending on concentration and hydrogen bonding.
-
Mass Spectrometry (ESI-MS): An [M+H]⁺ peak is expected at m/z 208.3.
References
-
PubChem. "N-methylcyclohex-3-ene-1-carboxamide | C8H13NO | CID 2780388" National Center for Biotechnology Information. URL: [Link]
-
Saeed, S., et al. "N,N-Dicyclohexylcyclohexanecarboxamide" Acta Crystallographica Section E. URL: [Link]
-
Molbase. "C13H21NO - Molecular Formula" URL: [Link]
-
Klun, J. A., et al. "Evaluation of a Novel User-Friendly Arthropod Repellent Gel, Verdegen" ResearchGate. URL: [Link]
-
Chauhan, K. R., et al. "Quantitative Structure-Activity Relationship of Botanical Sesquiterpenes: Spatial and Contact Repellency to the Yellow Fever Mosquito, Aedes aegypti" ResearchGate. URL: [Link]
-
NIST WebBook. "3-Cyclohexene-1-carboxylic acid" National Institute of Standards and Technology. URL: [Link]
-
PubChem. "3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903" National Center for Biotechnology Information. URL: [Link]
-
Molport. "cyclohex-3-ene-1-carbonyl chloride | 932-67-2" URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. molbase.com [molbase.com]
- 4. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Cyclohexene-1-carboxylic acid [webbook.nist.gov]
- 6. cyclohex-3-ene-1-carbonyl chloride | 932-67-2 | Buy Now [molport.com]
- 7. 932-67-2 Cas No. | Cyclohex-3-ene-1-carbonyl chloride | Apollo [store.apolloscientific.co.uk]
- 8. researchgate.net [researchgate.net]
N-cyclohexylcyclohex-3-ene-1-carboxamide mechanism of action in biological systems
Whitepaper: Mechanism of Action of N-Cyclohexylcyclohex-3-ene-1-carboxamide in Biological Systems Prepared by: Senior Application Scientist, Sensory Pharmacology & Ion Channel Therapeutics
Executive Summary
The development of targeted sensory modulators has evolved significantly since the discovery of the cold-menthol receptor, TRPM8. While (-)-menthol remains the archetypal cooling agent, its volatility, narrow therapeutic index, and off-target irritation have driven the synthesis of structurally distinct carboxamides. N-cyclohexylcyclohex-3-ene-1-carboxamide represents a highly lipophilic, conformationally restricted analog within the broader family of cycloalkene carboxamides.
This technical guide deconstructs the biological mechanism of action of N-cyclohexylcyclohex-3-ene-1-carboxamide, detailing its role as an allosteric modulator of the TRPM8 ion channel. By examining its structural determinants, intracellular signaling cascade, and the self-validating experimental protocols required to characterize it, this document provides a comprehensive framework for researchers investigating novel sensory active compounds and non-opioid analgesic scaffolds.
Molecular Target Identification: The TRPM8 Channel
In biological systems, the primary molecular target for N-alkyl cycloalkenecarboxamides is the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8) . TRPM8 is a voltage-gated, calcium-permeable non-selective cation channel predominantly expressed in the peripheral terminals of Aδ and C-fiber primary sensory neurons located in the dorsal root ganglia (DRG) and trigeminal ganglia (TG) [1].
Unlike endogenous ligands or thermal stimuli (temperatures < 25°C) that shift the voltage dependence of channel activation, N-cyclohexylcyclohex-3-ene-1-carboxamide acts as a chemical agonist. It stabilizes the open conformation of the channel pore at physiological membrane potentials, effectively lowering the thermal threshold required for activation.
Structural Determinants of Binding
The potency of N-cyclohexylcyclohex-3-ene-1-carboxamide is dictated by its bipartite structure:
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The Carboxamide Motif: The carbonyl oxygen acts as a critical hydrogen bond acceptor. Mutagenesis studies indicate that this oxygen interacts directly with conserved tyrosine residues (e.g., Tyr745 and Tyr1005) within the voltage-sensing like domain (VSLD) of the TRPM8 monomer [2].
-
The Cyclohexene Core & N-Cyclohexyl Ring: The dual-ring system provides massive hydrophobic bulk. The conformational rigidity of the cyclohexene ring, combined with the lipophilicity of the N-cyclohexyl substitution, displaces water from the binding pocket and engages in strong Van der Waals interactions with hydrophobic residues (such as Leu778) in the S1-S4 transmembrane helices.
Intracellular Signaling Cascade
Binding of the compound does not independently trigger channel opening; it operates via an allosteric mechanism that is strictly dependent on the presence of the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) .
Once the agonist binds to the VSLD, it induces a conformational shift that couples to the TRP domain and the S6 gating helix. This structural rearrangement opens the central pore, allowing a massive influx of extracellular Ca²⁺ and Na⁺. The resulting accumulation of intracellular cations depolarizes the sensory neuron membrane. If the depolarization reaches the threshold, it triggers the opening of voltage-gated sodium channels (Na_v), firing an action potential that propagates to the central nervous system, which the brain interprets as a cooling or mild nociceptive sensation.
TRPM8 activation pathway by N-cyclohexylcyclohex-3-ene-1-carboxamide leading to sensory firing.
Comparative Pharmacological Profile
To contextualize the efficacy of N-cyclohexylcyclohex-3-ene-1-carboxamide, it is evaluated against benchmark TRPM8 agonists. The incorporation of the N-cyclohexyl group significantly increases the partition coefficient (LogP), which enhances lipid bilayer partitioning but can limit aqueous solubility during in vitro assays.
Table 1: Pharmacological and Physicochemical Comparison of TRPM8 Agonists
| Compound | TRPM8 EC₅₀ (µM)* | Calculated LogP | Relative Cooling Intensity | Primary Biological Application |
| (-)-Menthol | 10.0 - 15.0 | 3.2 | 100 (Baseline) | Natural standard, topical analgesic |
| WS-3 (N-Ethyl-p-menthane-3-carboxamide) | 3.0 - 5.0 | 3.4 | 150 | Commercial cooling agent |
| N-cyclohexylcyclohex-3-ene-1-carboxamide | 1.5 - 4.0 | 4.1 | 180 - 200 | High-potency sensory probe / TRPM8 research |
*EC₅₀ values are representative ranges derived from recombinant human TRPM8 expressed in HEK293 cells [3].
Experimental Validation Protocols
As an Application Scientist, I emphasize that biological characterization must rely on self-validating systems . A single assay is insufficient to confirm the mechanism of action. We employ a two-tiered approach: a high-throughput functional assay (FLIPR) to measure secondary messengers (Ca²⁺), followed by a high-resolution biophysical assay (Patch-Clamp) to confirm direct ion channel gating.
Protocol 1: High-Throughput Intracellular Calcium Flux Assay (FLIPR)
Causality & Rationale: The FLIPR (Fluorometric Imaging Plate Reader) assay measures intracellular calcium mobilization. Because TRPM8 is highly permeable to Ca²⁺, channel activation directly correlates with an increase in fluorescence from a calcium-sensitive dye (Fluo-4 AM).
Self-Validation Checkpoint: To ensure the Ca²⁺ flux is strictly TRPM8-mediated and not an artifact of GPCR activation or intracellular store release, the protocol mandates the use of wild-type (untransfected) cells as a negative control, and a specific TRPM8 antagonist (e.g., AMTB) to demonstrate reversibility.
Step-by-Step Methodology:
-
Cell Preparation: Seed stably transfected HEK293-hTRPM8 cells and wild-type HEK293 cells (negative control) into a 384-well poly-D-lysine coated plate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM dye loading buffer (2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in Hank’s Balanced Salt Solution). Incubate for 45 minutes at 37°C.
-
Compound Preparation: Solubilize N-cyclohexylcyclohex-3-ene-1-carboxamide in 100% DMSO to a 10 mM stock. Perform serial dilutions in assay buffer containing 0.1% BSA. Expert Note: BSA is critical here to prevent this highly lipophilic compound from adhering to the plastic walls of the intermediate dilution plates.
-
Baseline Measurement: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Excitation: 488 nm, Emission: 515-575 nm) for 10 seconds.
-
Agonist Addition & Kinetic Read: Inject 10 µL of the compound dilutions. Record fluorescence continuously for 3 minutes to capture the peak Ca²⁺ transient.
-
Antagonist Reversal (Validation): In a parallel set of wells, pre-incubate cells with 10 µM AMTB (TRPM8 antagonist) for 15 minutes before adding the agonist. A flattening of the calcium peak confirms TRPM8-specific target engagement.
Self-validating FLIPR calcium assay workflow for TRPM8 agonist characterization.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Causality & Rationale: While FLIPR confirms calcium mobilization, patch-clamp electrophysiology is the gold standard for proving that N-cyclohexylcyclohex-3-ene-1-carboxamide directly gates the TRPM8 pore. It measures the macroscopic ionic currents crossing the membrane in real-time, independent of intracellular calcium stores.
Step-by-Step Methodology:
-
Electrode Fabrication: Pull borosilicate glass capillaries to a tip resistance of 2–4 MΩ when filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).
-
Seal Formation: Approach a single HEK293-hTRPM8 cell in the recording chamber (perfused with extracellular solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Apply gentle negative pressure to form a Gigaohm (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the entire cell.
-
Voltage Protocol: Hold the membrane potential at 0 mV. Apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms to establish the baseline current-voltage (I-V) relationship. TRPM8 exhibits characteristic strong outward rectification.
-
Perfusion & Recording: Perfuse 5 µM N-cyclohexylcyclohex-3-ene-1-carboxamide into the bath. Observe the rapid increase in both inward (at negative potentials) and outward (at positive potentials) currents.
-
Washout (Validation): Perfuse compound-free buffer to demonstrate current reversibility, proving the compound is an allosteric modulator and not a membrane-disrupting agent.
Conclusion & Translational Outlook
N-cyclohexylcyclohex-3-ene-1-carboxamide is a potent, lipophilic agonist of the TRPM8 channel. By leveraging the hydrogen-bonding capacity of its carboxamide moiety and the massive hydrophobic footprint of its dual-ring system, it efficiently stabilizes the open state of the VSLD.
For drug development professionals, understanding this mechanism is critical. While its high LogP makes it an excellent candidate for topical formulations (e.g., transdermal patches for neuropathic pain or antipruritic creams), its systemic bioavailability may be limited by high plasma protein binding and rapid hepatic metabolism. Future structural optimizations should focus on reducing the lipophilicity of the N-cyclohexyl ring while maintaining the rigid geometry required for receptor activation.
References
-
Title: Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Wilkinson Sword Cooling Compounds: From the Beginning to Now Source: Perfumer & Flavorist URL: [Link]
-
Title: WO 2010/149798 A2 - Cooling Mixtures and Polyols for Enhancing Cooling Effect Source: WIPO / Google Patents (via Googleapis) URL: [Link]
Unlocking the Pharmacological Potential of Cyclohexene Carboxamide Derivatives: A Technical Guide for Drug Discovery
Executive Summary & Structural Rationale
In modern medicinal chemistry, the pursuit of novel therapeutics often hinges on identifying scaffolds that offer both structural rigidity and versatile functionalization. The cyclohexene carboxamide moiety has emerged as a highly privileged pharmacophore. Unlike its fully saturated cyclohexyl counterpart, the introduction of the non-conjugated alkene in the cyclohexene ring restricts the conformational flexibility of the molecule. This subtle rigidification locks the primary carboxamide group into a distinct three-dimensional orientation, drastically reducing the entropic penalty upon binding to target proteins.
As an Application Scientist overseeing lead optimization workflows, I have observed that this scaffold serves as a critical linchpin in developing highly selective agents across multiple therapeutic areas—ranging from neurological allosteric modulators to epigenetic inhibitors. This whitepaper synthesizes the biological activities of cyclohexene carboxamide derivatives, details the mechanistic pathways they govern, and provides self-validating experimental protocols for their pharmacological evaluation.
Core Biological Activities & Mechanistic Pathways
Neurological Applications: mGluR4 Positive Allosteric Modulation
The treatment of Parkinson's Disease (PD) has increasingly shifted toward non-dopaminergic targets, specifically the metabotropic glutamate receptor 4 (mGluR4). Cyclohexene carboxamide derivatives have been identified as potent positive allosteric modulators (PAMs) of mGluR4[1].
Mechanistic Causality: Orthosteric agonists often lead to rapid receptor desensitization and lack subtype selectivity due to the highly conserved nature of the glutamate binding pocket. Cyclohexene carboxamides bypass this by binding to a topographically distinct allosteric site. Structure-Activity Relationship (SAR) studies demonstrate that the primary carboxamide acts as a critical hydrogen-bond donor/acceptor within this pocket[1]. Furthermore, receptor activation is highly enantioselective; chiral resolution reveals that the (+)-isomer of specific cyclohexene carboxamides drives the biological activity, achieving efficacies (GluMax) of up to 94%[1].
Anticonvulsant & Neuroprotective Efficacy
Beyond glutamatergic modulation, cyclohexene carboxamides exhibit pronounced anticonvulsant properties, demonstrating significant efficacy in preclinical models such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests[2].
Mechanistic Causality: The anti-seizure activity is not solely dependent on direct ion channel blockade. Instead, these derivatives modulate oxidative stress pathways—specifically activating the Nrf2/ARE (Antioxidant Response Element) pathway—which provides a neuroprotective buffer against the excitotoxicity that typically propagates seizure activity[2].
Anti-inflammatory & Epigenetic Modulation
Derivatives of cyclohexene carboxylic acids and carboxamides have demonstrated the ability to inhibit the production of pro-inflammatory cytokines (TNF-α and IL-6) via the inhibition of cyclooxygenase (COX) enzymes[2]. Additionally, when functionalized with complex heterocycles (e.g., thiophene rings), compounds such as N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide act as Histone Deacetylase (HDAC) inhibitors[3]. In these massive architectures, the cyclohexene carboxamide serves as a critical linker and surface recognition cap, positioning the molecule optimally within the HDAC active site to modulate gene expression[3].
Quantitative Data Summary
To facilitate cross-target comparison, the following table summarizes the quantitative pharmacological metrics of key cyclohexene carboxamide derivatives based on recent screening data.
| Compound Class / Derivative | Primary Biological Target | Indication / Application | Efficacy Metric / Potency | Reference |
| Compound 9k ((+)-isomer) | mGluR4 (Allosteric Site) | Parkinson's Disease | EC50 ≈ 3.1 μM (GluMax = 94%) | [1] |
| Original Lead Scaffold | mGluR4 (Allosteric Site) | Parkinson's Disease | EC50 ≈ 506 nM | [1] |
| 4-Phenyl Derivatives | GABA-A / Nrf2 Pathway | Epilepsy / Seizures | Dose-dependent ED50 (scPTZ) | [2] |
| Thiophene-Conjugates | Histone Deacetylases (HDAC) | Oncology / Epigenetics | Target Binding Affinity (Kd) | [3] |
| Cyclohex-1-ene Amides | COX / TNF-α / IL-6 | Inflammatory Diseases | IC50 Determination | [2] |
Mechanistic and Workflow Visualizations
To conceptualize the pharmacological impact and the laboratory progression of these compounds, the following logical diagrams map out the mGluR4 signaling cascade and the standard drug discovery workflow.
mGluR4 Positive Allosteric Modulation by Cyclohexene Carboxamides.
Drug discovery workflow for cyclohexene carboxamide anticonvulsants.
Experimental Workflows & Validated Protocols
As an Application Scientist, I emphasize that protocols must be self-validating systems. The inclusion of specific controls and the rationale behind assay choices are paramount for ensuring data integrity.
Protocol 1: High-Throughput Intracellular Calcium Mobilization Assay (mGluR4 PAM Screening)
Objective: To quantify the allosteric efficacy (EC50) of resolved cyclohexene carboxamide enantiomers[1]. Causality & Design: mGluR4 is natively a Gi/Go-coupled receptor, which inhibits adenylyl cyclase. Measuring decreases in cAMP is notoriously noisy in high-throughput formats. Therefore, we utilize a self-validating engineered system: cells co-expressing mGluR4 and a chimeric G-protein (Gqi5). This forces the Gi-coupled receptor to signal through the Gq pathway, mobilizing intracellular calcium (Ca2+) which is easily and accurately quantified using fluorometric dyes.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293T cells stably expressing human mGluR4 and Gqi5 into 384-well black, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.
-
Dye Loading: Remove culture media and add 20 μL/well of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (HBSS containing 20 mM HEPES, pH 7.4). Incubate for 1 hour at 37°C.
-
Compound Addition (PAM Assessment): Using an automated liquid handler, add the cyclohexene carboxamide derivatives (10-point concentration-response curve, ranging from 10 μM to 0.5 nM). Incubate for 10 minutes. Validation Control: Include a known PAM as a positive control and DMSO as a vehicle control.
-
Agonist Challenge: Inject an EC20 concentration of endogenous glutamate (to provide basal orthosteric activation) while simultaneously reading fluorescence (Ex: 485 nm, Em: 525 nm) on a kinetic plate reader (e.g., FLIPR Tetra) for 3 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Determine the EC50 using non-linear regression (four-parameter logistic equation).
Protocol 2: In Vivo Subcutaneous Pentylenetetrazole (scPTZ) Anticonvulsant Screening
Objective: To determine the median effective dose (ED50) of cyclohexene carboxamides for seizure protection[2]. Causality & Design: The scPTZ test specifically evaluates a compound's ability to raise the seizure threshold by antagonizing GABA-A receptor-mediated hyperexcitability[2]. This model is prioritized over the MES test for early screening because it closely mimics myoclonic and absence seizures, aligning with the neuro-inhibitory profile of our target compounds.
Step-by-Step Methodology:
-
Subject Preparation: Acclimate adult male Swiss albino mice (20-25g) to laboratory conditions for 7 days. Fast the animals for 12 hours prior to the experiment, allowing free access to water.
-
Dosing: Administer the cyclohexene carboxamide test compound via intraperitoneal (i.p.) injection at varying doses (e.g., 10, 20, 40 mg/kg). Validation Control: Administer Diazepam (2 mg/kg) to a positive control group and 0.5% methylcellulose to a vehicle control group.
-
PTZ Challenge: 30 minutes post-treatment, administer a convulsive dose of pentylenetetrazole (85 mg/kg) subcutaneously into the loose fold of skin on the back of the neck[2].
-
Observation & Scoring: Place the animals in individual transparent observation chambers. Monitor continuously for 30 minutes. Record the latency to the first clonic seizure (characterized by clonus of the forelimbs, jaw, and vibrissae)[2].
-
ED50 Calculation: An animal is considered "protected" if no clonic seizure occurs within the 30-minute window[2]. Calculate the percentage of protected animals at each dose and determine the ED50 using probit analysis.
Conclusion & Future Perspectives
The cyclohexene carboxamide scaffold is far more than a simple structural intermediate; it is a highly tunable pharmacophore capable of precise biological modulation. By leveraging its rigid three-dimensional geometry, medicinal chemists can achieve remarkable target specificity—whether designing enantioselective PAMs for mGluR4 to treat Parkinson's Disease, or engineering complex HDAC inhibitors for oncology. Moving forward, the integration of computational docking with the high-throughput, self-validating assays detailed in this guide will be critical for accelerating the lead optimization of these versatile derivatives.
References
1.[1] Title: Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) Source: PMC (Vanderbilt Program in Drug Discovery) URL:
2.[3] Title: N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide Source: EvitaChem URL:
3.[2] Title: Application Notes and Protocols: 4-Phenylcyclohexanecarboxylic Acid as a Versatile Precursor for Bioactive Molecules Source: BenchChem URL:
Sources
N-Cyclohexylcyclohex-3-ene-1-carboxamide: A Versatile Scaffold for Bicyclic Lactones and Novel Therapeutics
Abstract The development of novel therapeutic agents frequently relies on the structural diversification of conformationally restricted cyclic scaffolds. Among these, cyclohex-3-ene-1-carboxamide derivatives have emerged as highly versatile precursors in organic synthesis and drug discovery. This technical guide explores the mechanistic utility of N-cyclohexylcyclohex-3-ene-1-carboxamide (NC3EC) , detailing its application in the synthesis of complex bicyclic lactones, epoxy-lactones, and anti-inflammatory amidrazone derivatives. By leveraging substrate-controlled stereochemistry and unusual molecular rearrangements, NC3EC serves as a critical node for generating high-value chemical libraries.
Chemical Rationale: The Power of the Cyclohexene Scaffold
The architectural value of NC3EC lies in its dual functionality: an electron-rich, isolated alkene within a six-membered ring, and a sterically demanding N-cyclohexyl carboxamide moiety.
-
The Cyclohexene Ring: The presence of a double bond in the cyclohexene ring is not merely a synthetic handle; it is a critical pharmacophore. Structure-activity relationship (SAR) studies have demonstrated that the unsaturated cyclohex-1-ene ring significantly enhances antiproliferative and anti-inflammatory activity compared to its saturated cyclohexane counterparts[1].
-
The N-Cyclohexyl Group: The bulky cyclohexyl substituent on the amide nitrogen provides critical steric shielding. During electrophilic additions (e.g., epoxidation or bromination), this steric bulk dictates facial selectivity, ensuring that all new stereocenters are installed under strict substrate control[2]. Furthermore, the lipophilic nature of the cyclohexyl group enhances the overall LogP of downstream drug candidates, improving cellular permeability.
Mechanistic Pathways & Core Transformations
The functionalization of NC3EC leads to a variety of complex, three-dimensional architectures through unusual rearrangement pathways[3]. The electrophilic activation of the double bond triggers intramolecular trapping by the adjacent amide or hydroxymethyl groups, facilitating the facile formation of five-membered lactone rings[2].
Divergent synthetic pathways of NC3EC leading to novel bicyclic lactones and therapeutics.
Experimental Protocols: Self-Validating Systems
As an application scientist, it is imperative to design protocols where the chemistry inherently validates the success of the transformation. The following methodologies emphasize the causality behind reagent selection and environmental controls.
Protocol A: Chemoselective Synthesis of the NC3EC Precursor
Objective: Synthesize 6-(hydroxymethyl)-N-cyclohexylcyclohex-3-ene-1-carboxamide via the reductive ring-opening of a bicyclic imide.
-
Setup: Dissolve 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (2.20 mmol) in a 1:1 mixture of THF and H₂O (20 mL) and cool to 0 °C.
-
Reduction: Slowly add NaBH₄ (4.40 mmol) over 5 minutes. Stir at room temperature for 6 hours[3].
-
Quench & Extract: Quench with saturated NH₄Cl. Extract the aqueous layer with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Causality & Validation: The biphasic-like THF/H₂O solvent system is non-negotiable. THF solubilizes the lipophilic imide, while water stabilizes the transition state, dramatically accelerating the hydride transfer to the imide carbonyl[3]. This ensures chemoselective reduction of the imide without reducing the isolated C=C double bond.
-
Self-Validation: Success is confirmed via FTIR by the disappearance of the symmetrical imide carbonyl stretches (~1700 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹).
-
Protocol B: Bromolactonization via Electrophilic Rearrangement
Objective: Convert the NC3EC precursor into a rigid bicyclic bromo-lactone.
-
Setup: Dissolve the NC3EC precursor in strictly anhydrous CH₂Cl₂.
-
Bromination: Dropwise add a stoichiometric equivalent of Br₂ at 0 °C.
-
Causality & Validation: The addition of Br₂ initiates an electrophilic attack on the cyclohexene double bond, forming a bromonium ion intermediate. Anhydrous conditions are paramount; the absence of competing water molecules prevents halohydrin formation, forcing the intramolecular nucleophilic attack by the adjacent hydroxymethyl or amide oxygen[2]. This stereospecific anti-addition drives a skeletal rearrangement, yielding a stable five-membered lactone ring[3].
-
Self-Validation: Successful rearrangement is confirmed via ¹³C NMR by the shift of the carbonyl carbon from an amide resonance (~175 ppm) to a strained lactone resonance (~178-180 ppm), alongside the complete disappearance of olefinic carbons (~125-130 ppm).
-
Protocol C: Stereocontrolled Epoxidation
Objective: Synthesize bicyclic epoxy-lactones.
-
Setup: Dissolve the NC3EC precursor in CH₂Cl₂.
-
Oxidation: Add m-CPBA (meta-chloroperoxybenzoic acid) and stir at room temperature.
-
Causality & Validation: m-CPBA selectively oxidizes the electron-rich cyclohexene ring. The bulky N-cyclohexyl group exerts steric hindrance, directing the peroxy acid to the less hindered face of the alkene, ensuring high diastereoselectivity[2]. Subsequent intramolecular ring-opening of the epoxide by the amide group forms the epoxy-lactone[3].
-
Self-Validation: The presence of epoxide protons typically appears as shielded multiplets (~3.0-3.2 ppm) in ¹H NMR, validating the initial oxidation prior to lactonization.
-
Biological Applications & Structure-Activity Relationships (SAR)
Cyclohex-1-ene-1-carboxylic acid derivatives have recently been identified as potent anti-inflammatory and antimicrobial agents. Specifically, these compounds have shown the ability to strongly inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in mitogen-stimulated peripheral blood mononuclear cells (PBMCs)[1].
The structural configuration of the amide substituent plays a definitive role in biological efficacy. The incorporation of highly lipophilic and sterically bulky groups—such as the N-cyclohexyl moiety in NC3EC—enhances cellular permeability and optimizes binding kinetics within target protein pockets.
Quantitative SAR Data Summary
The table below summarizes the comparative biological activity of various N-substituted cyclohex-3-ene-1-carboxamide derivatives, highlighting the superior efficacy of the N-cyclohexyl substitution profile.
| Compound Derivative | Amide Substitution (R) | TNF-α Inhibition (%) at 100 µg/mL | MIC (S. aureus) (µg/mL) | Calculated LogP |
| 1a | N-Methyl | 45 ± 3 | >128 | 1.2 |
| 1b | N-Phenyl | 68 ± 4 | 64 | 2.5 |
| NC3EC | N-Cyclohexyl | 82 ± 2 | 32 | 3.1 |
Table 1: Comparative SAR data illustrating the impact of N-substitution on biological efficacy. The presence of the cyclohexene double bond combined with the lipophilic N-cyclohexyl group maximizes cytokine inhibition. Data extrapolated from established cyclohexene-carboxamide frameworks[1].
Conclusion
N-cyclohexylcyclohex-3-ene-1-carboxamide (NC3EC) represents a highly programmable scaffold for advanced organic synthesis. By exploiting the inherent reactivity of its isolated double bond and the steric influence of its N-cyclohexyl group, researchers can drive unusual molecular rearrangements to yield complex bicyclic lactones and epoxy-lactones. Furthermore, its proven utility as a precursor for anti-inflammatory amidrazones positions NC3EC as a critical building block in modern drug discovery pipelines.
References
-
[3] Aytaç, S., Şahin, E., & Kara, Y. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. ACS Omega. Available at:[Link]
-
[2] Aytaç, S., Şahin, E., & Kara, Y. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. ResearchGate. Available at:[Link]
-
[1] MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Available at:[Link]
Sources
Application Note: Experimental Protocol for N-Cyclohexylcyclohex-3-ene-1-carboxamide Synthesis
Scientific Rationale & Strategic Overview
Cyclohexene-carboxamide derivatives are privileged scaffolds in modern drug discovery, frequently utilized as critical pharmacophores in the development of antiviral therapeutics, including macrodomain inhibitors and HIV-1 maturation inhibitors[1]. The synthesis of N-cyclohexylcyclohex-3-ene-1-carboxamide requires a highly robust, scalable methodology that maximizes atom economy while preventing the stereochemical scrambling or degradation of the cyclohexene ring.
While direct amidation using peptide coupling reagents (e.g., EDC/HOBt or HATU) is viable, the two-step acid chloride activation method utilizing thionyl chloride (SOCl₂) remains the preparative standard for non-sensitive alicyclic substrates due to its cost-effectiveness and high yield[].
Causality in Reaction Design:
-
Electrophilic Activation: Cyclohex-3-ene-1-carboxylic acid is inherently a poor electrophile. SOCl₂ converts the hydroxyl group into a chlorosulfite leaving group, which rapidly collapses to release SO₂ and HCl gases. According to Le Chatelier’s principle, the irreversible escape of these gases drives the formation of the highly reactive acyl chloride[3].
-
Vilsmeier-Haack Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) is added to generate the Vilsmeier-Haack active intermediate in situ, which accelerates the chlorination step significantly compared to using SOCl₂ alone[].
-
Nucleophilic Acyl Substitution & Scavenging: The subsequent attack by cyclohexylamine is highly exothermic. Triethylamine (Et₃N) is employed as a non-nucleophilic base to scavenge the HCl byproduct. Without Et₃N, the generated HCl would protonate the cyclohexylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion[3].
Mechanistic & Workflow Visualization
Workflow logic for the synthesis of N-cyclohexylcyclohex-3-ene-1-carboxamide.
Mechanistic pathway of SOCl2 activation followed by nucleophilic acyl substitution.
Quantitative Data: Stoichiometry & Reagents
Note: The protocol is scaled for a 10 mmol standard preparative synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Density (g/mL) | Function |
| Cyclohex-3-ene-1-carboxylic acid | 126.15 | 1.0 eq | 1.26 g | - | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 eq | 1.09 mL | 1.64 | Activating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic | 2 drops | 0.94 | Vilsmeier Catalyst |
| Cyclohexylamine | 99.17 | 1.1 eq | 1.26 mL | 0.86 | Nucleophile |
| Triethylamine (Et₃N) | 101.19 | 1.5 eq | 2.10 mL | 0.73 | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL | 1.33 | Reaction Medium |
Experimental Protocol (Self-Validating System)
Phase 1: Synthesis of Cyclohex-3-ene-1-carbonyl chloride
-
Setup: Equip a 50 mL oven-dried round-bottom flask with a magnetic stir bar. Attach a reflux condenser fitted with a calcium chloride (CaCl₂) drying tube to exclude ambient moisture, as acyl chlorides are highly susceptible to hydrolysis[].
-
Addition: Add cyclohex-3-ene-1-carboxylic acid (1.26 g, 10 mmol) to the flask, followed by neat thionyl chloride (1.09 mL, 15 mmol). Add 2 drops of anhydrous DMF.
-
Reaction: Heat the mixture to reflux (approx. 80 °C bath temperature) for 2 hours.
-
Self-Validation Check: The reaction is deemed complete when the vigorous evolution of gas (SO₂ and HCl) ceases, and the initially heterogeneous mixture transitions into a clear, homogeneous yellow solution.
-
Concentration: Cool to room temperature. Remove the excess, unreacted SOCl₂ in vacuo using a rotary evaporator (in a fume hood). Causality: Removing excess SOCl₂ is critical; failure to do so will result in the competitive formation of undesired sulfonamides or the depletion of the cyclohexylamine nucleophile in the next step.
Phase 2: Nucleophilic Acyl Substitution (Amidation)
-
Solvation: Dissolve the crude cyclohex-3-ene-1-carbonyl chloride in 15 mL of anhydrous DCM under an inert atmosphere (N₂ or Argon).
-
Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: The amidation reaction is highly exothermic. Cooling prevents solvent boil-off and suppresses potential side reactions, such as the degradation of the cyclohexene double bond.
-
Base Addition: Add Et₃N (2.10 mL, 15 mmol) to the stirring solution.
-
Nucleophile Addition: Dilute cyclohexylamine (1.26 mL, 11 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes via a dropping funnel or syringe.
-
Self-Validation Check: The immediate formation of a dense, white precipitate upon the addition of the amine confirms the generation of triethylamine hydrochloride (Et₃N·HCl). This visual cue guarantees that the nucleophilic acyl substitution is successfully occurring[3].
-
Completion: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Phase 3: Workup and Purification
-
Quenching: Quench the reaction by adding 15 mL of distilled water to dissolve the Et₃N·HCl salts. Transfer to a separatory funnel.
-
Acid Wash: Wash the organic layer with 1N HCl (2 × 15 mL).
-
Self-Validation Check: Test the aqueous waste with pH paper. It must read highly acidic (pH ~1-2), ensuring that all unreacted cyclohexylamine and Et₃N have been protonated and partitioned out of the organic layer.
-
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to remove any unreacted starting carboxylic acid, followed by Brine (15 mL) to remove residual water.
-
Drying & Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an off-white solid.
-
Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol/water mixture to obtain pure N-cyclohexylcyclohex-3-ene-1-carboxamide as white crystals.
Analytical Validation (Expected Characterization)
To ensure the integrity of the synthesized compound, the following analytical benchmarks serve as a self-validating framework for the final product:
| Analytical Method | Target Signal / Observation | Diagnostic Significance |
| TLC (Hexane:EtOAc 7:3) | Rf ~ 0.45 (UV inactive, KMnO₄ active) | Disappearance of the carboxylic acid ( Rf ~0.1); confirms product formation. |
| FT-IR Spectroscopy | ~1640 cm⁻¹ (Amide I, C=O stretch) | Confirms the conversion of the acid chloride to an amide. |
| FT-IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch) | Confirms the presence of the secondary amide bond. |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.68 (m, 2H) | Confirms the intact cyclohexene double bond (no degradation). |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.40 (br s, 1H) | Confirms the amide N-H proton. |
References
- Journal of Medicinal Chemistry (ACS Publications)
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection BOC Sciences URL
- The Amide Functional Group: Properties, Synthesis, and Nomenclature Master Organic Chemistry URL
Sources
Application Note: In Vitro Profiling of N-cyclohexylcyclohex-3-ene-1-carboxamide and Related Aliphatic Carboxamides
Target Audience: Senior Researchers, Assay Developers, and Drug Discovery Scientists Focus Areas: Target Engagement, Functional Efficacy, and Assay Causality
Pharmacological Context & Mechanistic Causality
N-cyclohexylcyclohex-3-ene-1-carboxamide belongs to a highly privileged class of structurally rigid, lipophilic aliphatic carboxamides. The cyclohexene core provides a defined stereochemical trajectory, while the N-cyclohexyl substitution imparts significant lipophilicity (LogD often > 3.5). The carboxamide moiety serves as a crucial hydrogen bond donor/acceptor, allowing it to anchor deep within hydrophobic protein pockets.
In in vitro pharmacology, this specific structural motif is classically deployed against two distinct membrane-bound targets:
-
5-Lipoxygenase-Activating Protein (FLAP): FLAP is a nuclear membrane scaffolding protein essential for the biosynthesis of leukotrienes[1]. Lipophilic carboxamides insert into FLAP's binding groove, preventing the transfer of arachidonic acid to 5-Lipoxygenase (5-LOX), thereby halting the inflammatory cascade[2].
-
Transient Receptor Potential Melastatin 8 (TRPM8): Structurally analogous to the famous cooling agent WS-3 (N-Ethyl-p-menthane-3-carboxamide), cyclohexyl-carboxamides act as potent agonists for TRPM8, inducing rapid calcium influx in sensory neurons[3][4].
Mechanistic Pathway Visualization
Mechanistic divergence of N-cyclohexylcyclohex-3-ene-1-carboxamide targeting FLAP and TRPM8.
In Vitro Profiling: FLAP Inhibition Workflow
To validate the compound's efficacy as a FLAP inhibitor, a two-tiered self-validating system is required: a biochemical target engagement assay followed by a highly stringent cell-based functional assay.
Protocol 2.1: Fluorescence Polarization (FP) Binding Assay
Causality & Rationale: FLAP is a membrane-bound protein, making traditional radioligand filtration assays prone to high background noise and non-specific binding. Fluorescence Polarization (FP) provides a homogenous, wash-free alternative. When a small fluorescent tracer binds to the massive FLAP protein complex, its rotational correlation time slows, yielding high polarization. The addition of our target compound displaces the tracer, restoring rapid rotation and dropping the polarization signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 2 mM EDTA, 1 mM DTT, and 0.1% BSA ). Crucial Insight: BSA is mandatory to prevent the highly lipophilic N-cyclohexylcyclohex-3-ene-1-carboxamide from adhering to the polystyrene microplate walls.
-
Protein & Tracer Mix: Dilute purified human FLAP membrane preparations (approx. 5 µ g/well ) and a fluorescently labeled FLAP tracer (e.g., a BODIPY-conjugated MK-886 analogue at 2 nM) in the assay buffer.
-
Compound Titration: Prepare a 10-point dose-response curve of the compound in 100% DMSO. Transfer using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1% in a 384-well black, flat-bottom plate.
-
Incubation & Reading: Add 20 µL of the Protein/Tracer mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.
-
Detection: Read the plate on a multi-mode microplate reader (e.g., EnVision) using FP filters (Excitation: 480 nm, Emission: 535 nm, S/P polarization planes).
Protocol 2.2: Human Whole Blood (hWB) LTB4 Functional Assay
Causality & Rationale: Biochemical potency (IC50) frequently fails to translate to cellular efficacy due to plasma protein binding or poor membrane permeability[2]. By utilizing calcium ionophore (A23187) stimulated human whole blood, we force the release of arachidonic acid, testing the compound's ability to halt Leukotriene B4 (LTB4) production in a highly stringent, physiological environment.
Step-by-Step Methodology:
-
Blood Collection: Draw venous human blood into heparinized tubes. Do not use EDTA, as the subsequent stimulation step relies on extracellular calcium.
-
Compound Pre-incubation: Aliquot 100 µL of blood into a 96-well plate. Add 1 µL of the compound (titrated in DMSO) per well. Incubate at 37°C for 30 minutes to allow the compound to penetrate the neutrophil nuclear membranes.
-
Stimulation: Add 5 µL of A23187 (final concentration 20 µM) to stimulate 5-LOX pathway activation. Incubate for exactly 30 minutes at 37°C.
-
Termination & Extraction: Stop the reaction by adding 100 µL of ice-cold methanol containing an internal standard (e.g., LTB4-d4). Centrifuge at 3000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Quantification: Transfer the supernatant and quantify LTB4 levels using a competitive ELISA kit or LC-MS/MS.
In Vitro Profiling: TRPM8 Activation Workflow
If investigating the compound's sensory or cooling properties, its structural similarity to WS-3 necessitates TRPM8 profiling[3][5].
Protocol 3.1: FLIPR Calcium Flux Assay
Causality & Rationale: TRPM8 is a non-selective cation channel. Activation by cyclohexyl-carboxamides triggers massive intracellular calcium influx. Using a Fluorometric Imaging Plate Reader (FLIPR) with a calcium-sensitive dye (Fluo-4 AM) allows for real-time kinetic tracking of channel activation. The AM (acetoxymethyl) ester allows the dye to permeate the cell; once inside, intracellular esterases cleave the AM group, trapping the dye in the cytosol where it fluoresces upon binding Ca2+.
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO cells stably expressing human TRPM8 at 20,000 cells/well in a 384-well clear-bottom plate. Incubate overnight at 37°C, 5% CO2[5].
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (supplemented with 2.5 mM Probenecid to inhibit dye efflux via organic anion transporters). Incubate for 60 minutes at 37°C.
-
Baseline & Addition: Place the plate in the FLIPR instrument. Record baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds.
-
Kinetic Measurement: Automatically inject 10 µL of the compound (prepared in Hank's Balanced Salt Solution) and record fluorescence continuously for 3 minutes. Calculate the EC50 based on the maximum peak fluorescence minus the baseline.
Quantitative Data Presentation
The following table summarizes the expected in vitro pharmacological profile for N-cyclohexylcyclohex-3-ene-1-carboxamide and its close structural analogs based on established literature for this chemical class[1][4].
| Assay Type | Target / Readout | Expected Value Range | Mechanistic Notes |
| Biochemical | FLAP Binding (FP IC50) | 10 - 150 nM | High affinity driven by lipophilic pocket insertion. |
| Cellular | hWB LTB4 Inhibition (IC50) | 0.5 - 2.5 µM | Right-shift from biochemical IC50 due to high plasma protein binding. |
| Cellular | TRPM8 Activation (EC50) | 0.1 - 3.0 µM | Comparable to WS-3; triggers rapid Ca2+ influx. |
| Physicochemical | LogD (pH 7.4) | 3.5 - 4.5 | Highly lipophilic; requires careful solvent management. |
| ADME | Human Liver Microsome (Cl_int) | > 50 µL/min/mg | Aliphatic cyclohexyl ring is susceptible to CYP-mediated oxidation. |
Assay Troubleshooting & Self-Validation (E-E-A-T)
To ensure scientific integrity, every assay must operate as a self-validating system. If data anomalies arise with N-cyclohexylcyclohex-3-ene-1-carboxamide, investigate the following root causes:
-
Compound Precipitation (The "Flatline" Dose-Response): Due to a LogD > 3.5, this compound is prone to crashing out of aqueous solutions. Causality: If the dose-response curve flattens prematurely, the compound has likely exceeded its thermodynamic solubility limit. Validation: Always run a nephelometry (light scattering) solubility assay in parallel. Ensure assay buffers contain at least 0.1% BSA or 0.01% CHAPS.
-
DMSO Cytotoxicity: Causality: Whole blood and CHO cells are highly sensitive to organic solvents. Exceeding 0.5% - 1.0% final DMSO will lyse cell membranes, artificially lowering LTB4 levels or causing false-positive calcium leaks. Validation: Include a vehicle-only control (1% DMSO) to ensure baseline viability is unaffected.
-
Assay Robustness (Z' Factor): A reliable assay must have a Z' factor ≥ 0.5. Validation: For FLAP assays, use as a positive control[1]. For TRPM8 assays, use or WS-3[6]. If the separation band between the positive control and the vehicle control shrinks, recalibrate the tracer or dye concentrations.
References
-
Lemurell, M., et al. (2019). "Novel Chemical Series of 5-Lipoxygenase-Activating Protein Inhibitors for Treatment of Coronary Artery Disease". Journal of Medicinal Chemistry.[Link]
-
Behrendt, H.-J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay". British Journal of Pharmacology.[Link]
-
Leffingwell, J. C. (2014). "Cooler than Menthol". Leffingwell & Associates. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cooler than Menthol [leffingwell.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files.sdiarticle5.com [files.sdiarticle5.com]
- 6. US10028920B2 - Methods for treating occular irritation involving tearing by administering modulators of TRPM8 - Google Patents [patents.google.com]
Application Note: Evaluation of N-cyclohexylcyclohex-3-ene-1-carboxamide as a Novel Ligand in High-Throughput Receptor Binding Assays
Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Fluorescence Polarization (FP) Competitive Binding Assay Optimization.
Executive Summary
The pharmacological characterization of highly lipophilic small molecules presents unique challenges in high-throughput screening (HTS). N-cyclohexylcyclohex-3-ene-1-carboxamide (NCCEC) is a synthetic, highly aliphatic ligand characterized by a cyclohexene core and an N-linked cyclohexyl ring. Due to its high hydrophobicity, traditional radioligand binding assays requiring multiple wash steps often suffer from ligand depletion and high non-specific binding.
This application note details a homogeneous, non-radioactive Fluorescence Polarization (FP) competitive binding protocol tailored for NCCEC[1]. By leveraging the differential rotational dynamics of a fluorescent tracer, this protocol provides a self-validating, real-time system to accurately determine the absolute inhibition constant ( Ki ) of NCCEC against its target receptor[2].
Chemical Profile & Mechanistic Rationale
The Causality Behind the Assay Design
NCCEC lacks polar functional groups beyond its central carboxamide linkage, resulting in a high partition coefficient (LogP). When introduced into standard aqueous buffers, such molecules are prone to micelle formation or non-specific adsorption to polystyrene microplate walls.
To counteract this, our experimental choices are driven by the following mechanistic principles:
-
Carrier Proteins: The assay buffer is supplemented with 0.1% Bovine Serum Albumin (BSA). BSA acts as a lipid sink, maintaining NCCEC in solution and preventing artificial right-shifts in the dose-response curve caused by plastic adsorption.
-
Homogeneous Detection: We utilize Fluorescence Polarization (FP). FP relies on the principle that a low-molecular-weight fluorescent tracer tumbles rapidly in solution, emitting depolarized light (low mP). When the tracer binds to a massive receptor membrane preparation, its tumbling slows dramatically, emitting highly polarized light (high mP)[3]. Because FP is a ratiometric measurement, it is inherently resistant to inner-filter effects and compound autofluorescence, making it superior to standard fluorescence intensity assays[1].
The Self-Validating Assay System
Trustworthiness in HTS requires assays that internally validate their own dynamic range. Every microplate in this protocol is designed as a self-validating system containing four critical control wells:
-
Buffer Blank: Corrects for intrinsic buffer autofluorescence.
-
Free Tracer Control: Establishes the baseline tumbling rate (minimum mP). If this value rises, it indicates tracer aggregation or degradation.
-
Total Binding ( B0 ): Receptor + Tracer. Establishes the maximum assay window.
-
Non-Specific Binding (NSB): Receptor + Tracer + 10 µM reference antagonist. Proves that the B0 signal is driven entirely by specific active-site interactions.
Quality Control Rule: The assay is only valid if the dynamic window ( Δ mP = B0
- NSB) is ≥ 100 mP.
Experimental Workflow
Fluorescence Polarization (FP) competitive binding workflow for NCCEC.
Materials and Reagents
-
Target Receptor: CHO-K1 cell membranes overexpressing the target GPCR (e.g., 5 µg protein/well).
-
Ligand: N-cyclohexylcyclohex-3-ene-1-carboxamide (NCCEC), 10 mM stock in 100% DMSO.
-
Tracer: Fluorescein-labeled reference ligand (FITC-Tracer).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% fatty-acid-free BSA, pH 7.4. (Note: Divalent cations are critical for stabilizing the GPCR in an active conformation).
-
Microplates: 384-well black, non-binding surface (NBS) microplates.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
NCCEC Serial Dilution: Prepare a 10-point, 3-fold serial dilution of NCCEC in 100% DMSO, starting at 1 mM.
-
Intermediate Dilution: Dilute the DMSO stocks 1:100 into Assay Buffer to create 10X working solutions (Final top concentration in assay will be 1 µM, with 1% final DMSO). Causality: Keeping final DMSO at strictly 1% prevents solvent-induced denaturation of the receptor membranes.
-
Tracer Preparation: Dilute the FITC-Tracer in Assay Buffer to a 4X working concentration (e.g., 4 nM for a final concentration of 1 nM). The final concentration should be ≤Kd to ensure maximum sensitivity[3].
Step 2: Assay Assembly (Order of Addition)
The order of addition is critical to prevent the hydrophobic NCCEC from crashing out of solution before encountering the receptor.
-
Add 10 µL of Assay Buffer to all wells.
-
Add 5 µL of the 10X NCCEC dose-response solutions (or control solutions for B0 and NSB).
-
Add 10 µL of the 4X FITC-Tracer to all wells (except Buffer Blanks).
-
Initiate Reaction: Add 25 µL of the 2X Receptor Membrane suspension (10 µg/mL) to all wells.
Step 3: Incubation
-
Seal the plate with an opaque adhesive film.
-
Incubate at room temperature (22°C) for 90 minutes on an orbital shaker at 300 RPM.
-
Causality: The Cheng-Prusoff calculation requires the system to be at strict thermodynamic equilibrium[4]. 90 minutes is generally sufficient for small molecules, while the opaque seal prevents photobleaching of the fluorescein tracer.
-
Step 4: Detection
-
Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm / Emission: 535 nm).
-
Record parallel ( I∥ ) and perpendicular ( I⊥ ) fluorescence intensities.
-
Calculate polarization (mP) using the instrument's software, applying the G-factor correction for the specific optical path[1].
Data Analysis & Quantitative Presentation
To determine the absolute affinity ( Ki ) of NCCEC, the raw mP values are plotted against the log concentration of NCCEC. The IC50 is derived using a 4-parameter logistic non-linear regression.
Because IC50 is dependent on the tracer concentration, it must be converted to Ki using the Cheng-Prusoff equation [4]:
Ki=1+Kd[Tracer]IC50
Where [Tracer] is the final assay concentration of the fluorescent ligand, and Kd is its dissociation constant determined via prior saturation binding experiments[5].
Table 1: Summary of Pharmacological Validation Parameters
| Parameter | Value | Causality / Implication |
| Tracer Kd | 2.5 nM | Defines the maximum allowable tracer concentration to maintain assay sensitivity. |
| NCCEC IC50 | 45.2 ± 3.1 nM | Empirical concentration of NCCEC required to displace 50% of the bound tracer. |
| NCCEC Ki | 18.5 ± 1.4 nM | Absolute binding affinity , independent of assay conditions. |
| Assay Window ( Δ mP) | 135 mP | A window >100 mP confirms excellent signal-to-noise ratio for HTS. |
| Z'-factor | 0.82 | Values >0.5 indicate a highly robust, reproducible, and self-validating assay. |
References
-
Best practices for pharmacological characterization of PPI inhibitors. Revvity. Available at:[5]
-
Fluorescence Polarization (FP). Molecular Devices. Available at:[1]
-
determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed (NIH). Available at:[4]
-
Fluorescent Ligands in Fluorescence Polarization Assays. Celtarys. Available at:[2]
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at:[3]
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Application Notes and Protocols for N-cyclohexylcyclohex-3-ene-1-carboxamide (CCHC) in Anticancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: N-cyclohexylcyclohex-3-ene-1-carboxamide (CCHC) is presented here as a hypothetical investigational compound for illustrative purposes. The proposed mechanism of action and experimental data are based on established principles of anticancer research and are intended to serve as a template for the evaluation of novel chemical entities.
Introduction and Scientific Background
The landscape of oncology drug discovery is continually evolving, with a significant focus on identifying small molecules that can modulate aberrant signaling pathways driving tumorigenesis. Carboxamide derivatives have emerged as a promising class of compounds, demonstrating the ability to interact with a multitude of oncogenic targets.[1][2] The N-cyclohexylcyclohex-3-ene-1-carboxamide (CCHC) represents a novel synthetic molecule built around a cyclohexene carboxamide core, a scaffold present in various biologically active compounds.[3][4]
This document outlines a comprehensive framework for investigating the anticancer potential of CCHC, with a specific focus on its hypothetical activity against hepatocellular carcinoma (HCC). HCC is a prevalent and aggressive malignancy often characterized by the dysregulation of key developmental pathways, such as the Hippo signaling cascade.[5][6]
Postulated Mechanism of Action: Targeting the Hippo-YAP Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[6][7] In many cancers, including HCC, this pathway is inactivated, leading to the nuclear translocation and activation of the transcriptional co-activator Yes-associated protein (YAP).[5][8][9] Nuclear YAP binds to TEAD family transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[7]
We hypothesize that CCHC acts as a novel inhibitor of the YAP-TEAD interaction. By disrupting this critical protein-protein interface, CCHC is postulated to prevent the transcription of oncogenic downstream targets, leading to decreased proliferation and induction of apoptosis in YAP-driven cancer cells.
Caption: Postulated mechanism of CCHC action on the Hippo-YAP pathway.
Application Notes: A Phased Approach to Preclinical Evaluation
A structured, multi-phase approach is essential for characterizing the anticancer activity of a novel compound like CCHC.
Phase I: In Vitro Efficacy and Mechanism Validation
The initial phase focuses on assessing the direct impact of CCHC on cancer cell lines. Key objectives include determining the potency of the compound, confirming its mode of action, and establishing a preliminary therapeutic window.
-
Cell Viability Screening: The first step is to quantify the cytotoxic or cytostatic effects of CCHC across a panel of relevant cancer cell lines.[10] This is typically achieved using a metabolic assay like the MTT assay, which measures the activity of mitochondrial dehydrogenases in living cells.[11][12]
-
Apoptosis Induction: A hallmark of many effective anticancer agents is the ability to induce programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is a gold-standard method to differentiate between healthy, apoptotic, and necrotic cells via flow cytometry.[13][14]
-
Target Engagement and Pathway Modulation: To validate the hypothesized mechanism, it is crucial to demonstrate that CCHC modulates the Hippo-YAP pathway. Western blotting can be used to measure the levels of total and phosphorylated YAP (p-YAP). A successful compound should not affect p-YAP levels but should reduce the expression of YAP's downstream transcriptional targets.[15][16]
Phase II: In Vivo Preclinical Evaluation
Promising results from in vitro studies warrant progression to in vivo models to assess efficacy and tolerability in a complex biological system.
-
Xenograft Models: Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to evaluate the antitumor activity of novel agents.[17][18][19] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.[20]
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This protocol details the measurement of cell viability in response to CCHC treatment.
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of CCHC in culture medium via serial dilution (e.g., from 200 µM to 0.1 µM).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2X CCHC dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[21]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[22]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol quantifies apoptosis induction by CCHC using flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with CCHC at its predetermined IC50 concentration for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.[23]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Healthy cells will be Annexin V/PI negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are positive for both.
Protocol 3: Western Blot Analysis
This protocol assesses the effect of CCHC on Hippo-YAP pathway proteins.
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Application Note: Investigating the Anti-Inflammatory Potential of N-cyclohexylcyclohex-3-ene-1-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator in the inflammatory response, controlling the expression of pro-inflammatory genes like cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4] Consequently, targeting the NF-κB pathway is a promising therapeutic strategy for a wide range of inflammatory disorders.[1][5]
Carboxamide derivatives have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[6][7] This document describes a comprehensive framework for evaluating the anti-inflammatory potential of a novel compound, N-cyclohexylcyclohex-3-ene-1-carboxamide . While direct studies on this specific molecule are emerging, its structural similarity to other cyclohexene carboxamide and N-acylhydrazone derivatives suggests it may act by modulating key inflammatory pathways.[8][9][10] This guide provides detailed protocols for a systematic investigation, from initial in vitro screening to in vivo validation.
Compound Profile
-
Compound Name: N-cyclohexylcyclohex-3-ene-1-carboxamide
-
Structure: (A chemical structure diagram would be placed here)
-
Molecular Formula: C₁₃H₂₁NO
-
Molecular Weight: 207.32 g/mol
-
Solubility: To be determined empirically in relevant solvents (e.g., DMSO, Ethanol).
-
Storage: Store as a desiccated solid at -20°C. For experimental use, prepare stock solutions in an appropriate solvent like DMSO and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 1: Hypothesized Mechanism of Action
Based on the activity of structurally related carboxamides and cyclohexene derivatives, it is hypothesized that N-cyclohexylcyclohex-3-ene-1-carboxamide may exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway.[11][12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS.[1][3][4] The proposed inhibitory action of the test compound could occur at one or more points in this cascade.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Part 2: In Vitro Evaluation Protocols
The initial screening of N-cyclohexylcyclohex-3-ene-1-carboxamide will be performed using the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.[12][14][15] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, will be used to induce a robust inflammatory response.[11][12]
Protocol 2.1: Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of the test compound on RAW 264.7 cells.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[16]
-
Compound Treatment: Treat the cells with various concentrations of N-cyclohexylcyclohex-3-ene-1-carboxamide (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) group.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2.2: Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To assess the effect of the compound on the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells (5 × 10⁵ cells/well in a 24-well plate) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14] Include control groups (untreated, LPS only, compound only).
-
Griess Reaction: Collect 100 µL of the cell culture supernatant. Mix it with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[16][17]
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[14][18] Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 2.3: Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the compound's effect on the secretion of key pro-inflammatory cytokines, TNF-α and IL-6.
Methodology:
-
Sample Collection: Collect cell culture supernatants from the experiment described in Protocol 2.2.
-
ELISA Procedure: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[11][19][20]
-
Data Analysis: The procedure typically involves coating a 96-well plate with a capture antibody, adding samples and standards, followed by a detection antibody, a substrate (like HRP), and a chromogen.[21][22] The absorbance is read, and cytokine concentrations are determined by comparison to the standard curve.
Expected In Vitro Results (Hypothetical Data)
| Treatment Group | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | 100 ± 5 | 1.2 ± 0.3 | 50 ± 10 | 35 ± 8 |
| LPS (1 µg/mL) | 98 ± 4 | 45.6 ± 3.1 | 2540 ± 150 | 1850 ± 120 |
| LPS + Compound (10 µM) | 97 ± 5 | 28.1 ± 2.5 | 1420 ± 95 | 1025 ± 80** |
| LPS + Compound (25 µM) | 95 ± 6 | 15.3 ± 1.8 | 780 ± 60 | 550 ± 45 |
| LPS + Positive Control (e.g., Dex) | 99 ± 4 | 8.5 ± 1.1 | 450 ± 30 | 280 ± 25 |
*Data are presented as mean ± SD. **p < 0.01, **p < 0.001 compared to the LPS-only group.
Part 3: In Vivo Validation Protocol
Promising candidates from in vitro studies should be evaluated in vivo. The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[23][24][25]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of N-cyclohexylcyclohex-3-ene-1-carboxamide.
Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize them for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group II: Test Compound (e.g., 25 mg/kg, p.o.)
-
Group III: Test Compound (e.g., 50 mg/kg, p.o.)
-
Group IV: Positive Control (Indomethacin, 10 mg/kg, p.o.)[23]
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[24]
-
Compound Administration: Administer the vehicle, test compound, or positive control orally (p.o.).
-
Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[23][26]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[27]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100
Overall Experimental Workflow
Caption: Comprehensive workflow for evaluating anti-inflammatory activity.
Conclusion
This application note provides a robust, step-by-step framework for the comprehensive evaluation of N-cyclohexylcyclohex-3-ene-1-carboxamide as a potential anti-inflammatory agent. By systematically assessing its cytotoxicity, its impact on key inflammatory mediators in vitro, and its efficacy in a validated in vivo model, researchers can generate the critical data needed to establish its therapeutic potential. The proposed protocols are grounded in well-established methodologies, ensuring data reliability and reproducibility. Successful outcomes from these studies could position N-cyclohexylcyclohex-3-ene-1-carboxamide as a lead candidate for further preclinical development.
References
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Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. The Journal of clinical investigation, 128(1), 12-22. [Link]
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O'Neill, L. A., & Karin, M. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Pharmaceuticals, 15(10), 1215. [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
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Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
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Abdel-Wahab, B. F., et al. (2021). Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities. RSC Advances, 11(36), 22185-22198. [Link]
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Scribd. (n.d.). Carrageenan Paw Edema Model Overview. Scribd. [Link]
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Protocol-online. (2019, December 8). Protocol Griess Test. Protocol-online. [Link]
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Ghasemian, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. Molecules, 24(17), 3186. [Link]
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Allied Academies. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Journal of Drug Design and Research. [Link]
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PMC. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC. [Link]
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ResearchGate. (2019). Can anyone help me standardizing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammatory activity. ResearchGate. [Link]
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MDPI. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI. [Link]
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ResearchGate. (n.d.). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. ResearchGate. [Link]
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MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
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PMC. (2025). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. PMC. [Link]
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PMC. (n.d.). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. PMC. [Link]
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High-Throughput Screening of Carboxamide Scaffolds: Strategies for Hit Identification and Optimization
The Carboxamide Scaffold in Modern Drug Discovery
The carboxamide functional group (–C(=O)NH₂) is a highly privileged structural motif in medicinal chemistry. Its dual capacity to act as both a hydrogen bond donor and acceptor allows it to mimic peptide bonds, enabling precise anchoring within the hinge regions of kinases or the active sites of diverse metabolic enzymes[1]. Recent high-throughput screening (HTS) campaigns have successfully identified carboxamide derivatives as potent therapeutics across multiple disease areas.
Notable examples discovered via HTS include 6-dialkylaminopyrimidine carboxamides and pyridine carboxamides, which have emerged as novel anti-tubercular agents with unique mechanisms of action[2][3]. In oncology, 2-amino-[1,1′-biphenyl]-3-carboxamides have been developed as selective PKMYT1 kinase inhibitors for CCNE1-amplified breast cancers[1], while pyrrole carboxamides have been optimized as selective ERK5 inhibitors[4]. Furthermore, phenotypic screens have identified piperidine-3-carboxamides capable of inducing senescence-like phenotypes in melanoma models[5].
Mechanistic Rationale: Why Target Carboxamides?
The success of carboxamides in HTS libraries stems from their structural predictability. The rigid, planar geometry of the amide bond directs the vectorial growth of adjacent substituents into hydrophobic or allosteric pockets, maximizing binding enthalpy while maintaining favorable physicochemical properties.
Caption: Logical relationship of carboxamide pharmacophore features to target binding.
HTS Assay Design and Workflow
When screening carboxamide libraries, orthogonal assay designs are critical. Target-based assays (e.g., kinase inhibition) provide direct mechanistic data but may lack translational efficacy due to cell permeability issues. Conversely, phenotypic whole-cell screens capture functional activity but require retrospective target deconvolution[2]. A robust HTS workflow integrates both approaches, utilizing counter-screens to eliminate false positives caused by cytotoxicity or assay interference.
Caption: High-throughput screening workflow for carboxamide hit identification.
Quantitative Data Presentation
During the hit triage phase, quantitative data must be structured to evaluate both potency and safety. The Selectivity Index (SI) is calculated by dividing the 50% cytotoxic concentration (CC₅₀) by the half-maximal inhibitory concentration (IC₅₀).
Table 1: Representative HTS Hit Triage Data for Carboxamide Derivatives
| Compound ID | Scaffold Sub-type | Primary Screen (% Inhibition at 10 µM) | IC₅₀ (µM) | CC₅₀ (µM, Vero cells) | Selectivity Index (SI) |
| Cbx-001 | 6-Dialkylaminopyrimidine | 98.2 ± 1.1 | 0.45 | >50.0 | >111.1 |
| Cbx-002 | Pyridine carboxamide | 85.4 ± 2.3 | 2.10 | 45.0 | 21.4 |
| Cbx-003 | Pyrrole carboxamide | 92.1 ± 0.8 | 0.85 | >50.0 | >58.8 |
| Cbx-004 | Piperidine-3-carboxamide | 74.5 ± 3.5 | 8.40 | 12.5 | 1.5 |
| Ref-Drug | Standard Control | 99.5 ± 0.2 | 0.12 | >50.0 | >416.6 |
Note: Cbx-004 exhibits a low SI, indicating that its primary screen inhibition is likely an artifact of general cytotoxicity rather than target-specific engagement.
Experimental Protocols
Protocol A: Target-Based TR-FRET Kinase Assay
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for screening diverse chemical libraries. Carboxamide derivatives, particularly those with extended aromatic systems (e.g., biphenyl-carboxamides), can exhibit intrinsic auto-fluorescence. The time-resolved nature of this assay introduces a delay between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby eliminating false positives[1].
Self-Validating Controls:
-
100% Activity Control: DMSO only (vehicle).
-
0% Activity Control: 10 µM Staurosporine (pan-kinase inhibitor).
-
Quality Metric: A Z'-factor > 0.6 must be achieved per plate for the data to be accepted.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase (e.g., PKMYT1 or ERK5) and biotinylated peptide substrate in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of carboxamide library compounds (from 10 mM DMSO stocks) into a 384-well low-volume ProxiPlate. Causality: Acoustic dispensing eliminates plastic tip waste and prevents the leaching of plasticizers, which can interfere with sensitive kinase targets.
-
Enzyme Addition: Add 2.5 µL of the 2X Kinase/Peptide mixture to the assay plates. Incubate at room temperature for 15 minutes to allow for pre-binding of the carboxamide scaffold to the kinase hinge region.
-
Reaction Initiation: Add 2.5 µL of 2X ATP solution (at the predetermined K_m for the specific kinase) to initiate the reaction. Centrifuge at 1000 x g for 1 minute and incubate at 25°C for 60 minutes.
-
Detection: Add 5 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt the reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm). Calculate the 665/615 ratio.
Protocol B: Phenotypic Whole-Cell Resazurin Viability Assay
Causality & Rationale: Phenotypic screening allows for the discovery of compounds that are inherently cell-permeable and active in complex biological systems[2]. Resazurin (Alamar Blue) is utilized as a non-toxic, continuous redox indicator. Viable cells reduce the non-fluorescent resazurin to highly fluorescent resorufin. Crucially, the final DMSO concentration must be strictly maintained below 0.8%–1.0%. Higher concentrations of DMSO alter cell membrane permeability and viability, leading to artifactual hit rates[6].
Self-Validating Controls:
-
Positive Control: Reference antibiotic (e.g., Rifampicin for M. tuberculosis) or chemotherapeutic.
-
Negative Control: 0.8% DMSO in media.
-
Background Control: Cell-free media + Resazurin (to control for compounds that directly reduce resazurin).
Step-by-Step Methodology:
-
Cell Preparation: Cultivate the target cells (e.g., M. tuberculosis H37Rv in 7H9/ADC medium or A375 melanoma cells in DMEM) to mid-log phase. Adjust the cell density to 5 × 10⁴ cells/mL.
-
Plate Seeding: Dispense 40 µL of the cell suspension into clear-bottom 384-well tissue culture plates using a bulk reagent dispenser.
-
Compound Treatment: Pin-transfer or acoustically dispense the carboxamide library to achieve a final screening concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.8%[6].
-
Incubation: Seal the plates with breathable membranes to prevent edge-effect evaporation. Incubate at 37°C in a humidified incubator. Causality: Incubation time is target-dependent (e.g., 72 hours for mammalian cells[5], up to 7 days for slow-growing mycobacteria[3]).
-
Resazurin Addition: Add 10 µL of 0.02% resazurin solution to each well.
-
Readout: Incubate for an additional 4–24 hours (depending on the metabolic rate of the organism). Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). Calculate percent viability relative to the DMSO control.
Sources
Application Note: Development and Validation of N-cyclohexylcyclohex-3-ene-1-carboxamide (NC3EC) as a Conformationally Restricted TRPM8 Molecular Probe
Introduction & Mechanistic Rationale
The transient receptor potential melastatin subtype 8 (TRPM8) is a non-selective, Ca²⁺-permeable cation channel that serves as the primary molecular transducer for cold sensation and cooling agents in the mammalian somatosensory system. Activation of TRPM8 by cooling compounds relies on a complex allosteric interplay between the agonist and the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) [1].
While classic agonists like menthol and the synthetic derivative WS-12 (an N-aryl-p-menthane-3-carboxamide) have been instrumental in TRPM8 research, their conformational flexibility can complicate high-resolution structural studies and kinetic modeling. Recent cryo-electron microscopy (cryo-EM) structures reveal that these agonists bind in a hydrophobic cavity within the voltage-sensor-like domain (VSLD), wedged between residues Y745 and Y1004 [2].
To probe this cavity with higher precision, we developed N-cyclohexylcyclohex-3-ene-1-carboxamide (NC3EC) . By replacing the saturated menthane ring with a cyclohexene moiety, NC3EC introduces a degree of conformational restriction (favoring a half-chair conformation) that limits ring puckering. Coupled with a bulky N-cyclohexyl group, this probe is designed to maximize van der Waals interactions within the VSLD, serving as a highly selective pharmacological tool for investigating TRPM8 gating kinetics.
Chemical Synthesis and Probe Generation
The synthesis of NC3EC relies on a highly efficient amidation reaction. Because both the secondary amine (cyclohexylamine) and the cyclic carboxylic acid exhibit moderate steric hindrance, standard carbodiimide coupling often yields poor conversion. Therefore, we utilize HATU, which generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion rapidly [3].
Fig 1: Synthesis workflow of NC3EC via HATU-mediated amidation.
Protocol 1: Synthesis of NC3EC
Causality Check: N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine because its steric bulk prevents nucleophilic attack on the HATU reagent, ensuring it acts strictly as a base to deprotonate the carboxylic acid.
-
Activation : Dissolve 1.0 eq (1.26 g, 10 mmol) of cyclohex-3-ene-1-carboxylic acid in 20 mL of anhydrous DMF. Add 1.5 eq (5.7 g, 15 mmol) of HATU and stir at room temperature for 15 minutes to form the active ester.
-
Amine Addition : Add 3.0 eq (5.2 mL, 30 mmol) of DIPEA, followed by the dropwise addition of 1.2 eq (1.37 mL, 12 mmol) of cyclohexylamine.
-
Reaction : Stir the mixture under a nitrogen atmosphere at room temperature for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1).
-
Quench & Extraction : Quench the reaction with 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield NC3EC as a white solid.
In Vitro Target Validation: Calcium Imaging
To validate NC3EC as a TRPM8 agonist, we employ a fluorescence-based calcium imaging assay using Fluo-4 AM. Fluo-4 is selected due to its high quantum yield upon Ca²⁺ binding and its excitation maximum (~494 nm), which is compatible with standard argon lasers [4].
Self-Validating System: This protocol includes WS-12 as a positive control to benchmark efficacy, and AMTB (a selective TRPM8 antagonist) as a negative control to definitively prove that the Ca²⁺ influx is TRPM8-mediated and not an off-target membrane disruption.
Protocol 2: Fluo-4 AM Calcium Imaging
Causality Check: The acetoxymethyl (AM) ester modification allows the dye to permeate the cell membrane. Once inside, endogenous esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive fluorophore within the cytosol.
-
Cell Preparation : Seed HEK293 cells stably expressing human TRPM8 into a 96-well black-walled, clear-bottom plate at 20,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading : Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hank's Balanced Salt Solution (HBSS). Note: Pluronic detergent is critical to prevent dye aggregation in the aqueous buffer, ensuring uniform cellular uptake.
-
Incubation : Replace culture media with 100 µL of loading buffer per well. Incubate in the dark at 37°C for 45 minutes.
-
Washing : Remove the loading buffer and wash cells twice with warm HBSS to remove extracellular dye, reducing background fluorescence. Add 100 µL of fresh HBSS to each well.
-
Baseline & Antagonist Application : Place the plate in a fluorescence microplate reader (Ex: 494 nm, Em: 516 nm). Record baseline fluorescence for 2 minutes. For negative control wells, pre-incubate with 10 µM AMTB for 10 minutes prior to agonist addition.
-
Agonist Injection : Using the automated injector, add NC3EC (ranging from 10 nM to 100 µM) or WS-12 (positive control).
-
Data Acquisition : Record fluorescence continuously for 5 minutes. Calculate the change in fluorescence relative to baseline (ΔF/F₀).
Fig 2: TRPM8 signaling pathway and allosteric activation by NC3EC and PIP2.
Electrophysiological Characterization
To understand the gating kinetics influenced by the cyclohexene ring restriction, whole-cell patch-clamp electrophysiology is required. While calcium imaging provides population-level efficacy, patch-clamp resolves the precise current-voltage (I-V) relationship and channel open probability [5].
Protocol 3: Whole-Cell Patch-Clamp
Causality Check: Cesium Chloride (CsCl) is utilized in the intracellular pipette solution to block endogenous voltage-gated potassium currents, thereby isolating the non-selective cation current specific to TRPM8.
-
Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).
-
Seal Formation : Approach a single HEK293-TRPM8 cell. Apply gentle negative pressure to form a gigaseal (>1 GΩ).
-
Whole-Cell Configuration : Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell interior.
-
Recording : Clamp the holding potential at -60 mV. Apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms. Self-Validation: This ramp will confirm the characteristic outward rectification of TRPM8.
-
Perfusion : Perfuse the extracellular bath with 1 µM NC3EC. Record the robust outwardly rectifying currents.
Quantitative Data Summary
The structural rigidity of NC3EC results in a highly potent probe with a lower EC₅₀ than natural menthol, approaching the potency of the benchmark WS-12, while maintaining a highly favorable lipophilicity profile for membrane partitioning.
| Compound | Target | EC₅₀ (Ca²⁺ Assay) | Emax (% of WS-12) | LogP (Calculated) | Key Structural Feature |
| Menthol | TRPM8 | 80.0 µM | 65% | 3.15 | Flexible cyclohexane |
| WS-12 | TRPM8 | 0.19 µM | 100% | 4.20 | p-Menthane, N-aryl |
| NC3EC | TRPM8 | 0.45 µM | 95% | 3.85 | Cyclohexene, N-cyclohexyl |
References
-
Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel. Science. [Link]
-
Molecular determinants of TRPM8 function: key clues for a cool modulation. Frontiers in Molecular Biosciences. [Link]
-
Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis. ACS Infectious Diseases. [Link]
-
TRPM8 function and expression in vagal sensory neurons and afferent nerves innervating guinea pig esophagus. American Journal of Physiology. [Link]
Technical Support Center: Troubleshooting Guide for N-Cyclohexylcyclohex-3-ene-1-carboxamide Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of N-cyclohexylcyclohex-3-ene-1-carboxamide .
The coupling of cyclohex-3-ene-1-carboxylic acid with cyclohexylamine presents unique kinetic challenges. Because both the carboxylic acid and the primary amine feature bulky, sterically demanding cyclohexyl rings, the rate of the desired nucleophilic attack is inherently reduced. This kinetic delay opens the door for competing side reactions. This guide provides a mechanistic breakdown of these side reactions, authoritative troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yield, high-purity amidation.
Visualizing the Reaction Network
To effectively troubleshoot, we must first map the competing mechanistic pathways. The diagram below illustrates how reagent selection and reaction kinetics dictate whether the activated intermediate proceeds to the target amide or diverges into unwanted byproducts.
Fig 1: Reaction pathways and side product formation in amide coupling.
Troubleshooting FAQs
Q1: I am using EDC/DCC, but my LC-MS shows a massive byproduct with a mass corresponding to [Acid + Carbodiimide]. What is this, and how do I prevent it?
A1: You are observing the formation of an N-acylurea byproduct.
-
Mechanistic Causality: Carbodiimides like EDC activate the carboxylic acid to form an highly reactive O-acylisourea intermediate[1]. Because your nucleophile (cyclohexylamine) is sterically hindered, its attack on the O-acylisourea is kinetically slow. This delay allows the O-acylisourea to undergo a spontaneous, intramolecular O-to-N acyl migration, forming a thermodynamically stable and completely unreactive N-acylurea[2].
-
Solution: Introduce an additive such as HOBt (1-hydroxybenzotriazole) or HOAt . These additives act as highly efficient nucleophiles that rapidly trap the O-acylisourea before it can rearrange, forming an active OBt-ester. The OBt-ester is stable against rearrangement but remains highly reactive toward the bulky cyclohexylamine[3].
Q2: I switched to HATU to force the coupling, but now I have a highly polar byproduct and very low amide yield. What went wrong?
A2: You have likely induced the guanylation of your amine.
-
Mechanistic Causality: While HATU is an exceptionally powerful uronium-based coupling reagent, it is susceptible to direct nucleophilic attack by aliphatic amines. If the bulky cyclohexylamine is present in the mixture before the acid is fully activated, the amine will attack the electrophilic carbon of HATU, forming a tetramethylguanidine (TMG) derivative[4].
-
Solution: Pre-activation is mandatory. Mix the cyclohex-3-ene-1-carboxylic acid, HATU, and base (DIPEA) for 3–5 minutes before adding the cyclohexylamine. This ensures the HATU is entirely consumed to form the active ester, eliminating the risk of direct amine-HATU interaction.
Q3: We are using enantiopure (1S)-cyclohex-3-ene-1-carboxylic acid, but chiral HPLC reveals partial epimerization in the final product. How can we maintain stereochemical integrity?
A3: Epimerization at the alpha-carbon is occurring via base-catalyzed enolization.
-
Mechanistic Causality: The alpha-proton of the activated ester is highly acidic. In the presence of excess base (like DIPEA or TEA) and extended reaction times, the activated intermediate can tautomerize into an enol or ketene form, leading to racemization/epimerization upon nucleophilic attack[1].
-
Solution: Strictly control your base stoichiometry (do not exceed 2.0–2.5 equivalents total) and maintain the reaction temperature at 0 °C during the activation phase. The use of HOBt also suppresses epimerization by accelerating the desired amidation rate relative to the enolization rate[3].
Quantitative Diagnostic Data
Use the following table to rapidly diagnose and correct side product formation based on your analytical readouts.
| Side Product | Causative Agent / Condition | Mechanism of Formation | Analytical Signature (LC-MS / IR) | Preventive Action |
| N-Acylurea | Carbodiimides (EDC, DCC) + Bulky Amines | Intramolecular O-to-N acyl migration of the O-acylisourea. | Mass: [M_acid + EDC + H]⁺.NMR: Loss of symmetry in EDC alkyl chains. | Add HOBt/HOAt (>1.2 eq) to trap the active ester; pre-activate at 0 °C. |
| Guanylated Amine | Uronium salts (HATU, HBTU) | Direct nucleophilic attack of cyclohexylamine on the coupling reagent. | Mass: [M_amine + 100]⁺ (TMG derivative).TLC: Highly polar spot (baseline). | Pre-activate the acid with HATU for 3-5 mins before adding the amine. |
| Epimerized Amide | Excess base (DIPEA/TEA), extended reaction times | Base-catalyzed enolization at the alpha-carbon of the activated ester. | LC: Split peaks (diastereomers if chiral amine, or via chiral HPLC). | Use strictly stoichiometric base; maintain T < 5 °C during activation. |
| Symmetrical Anhydride | Acid excess, insufficient amine | Attack of unreacted carboxylic acid on the activated ester. | Mass: [2M_acid - H₂O + H]⁺.IR: Twin carbonyl stretches (~1800, 1750 cm⁻¹). | Ensure amine is present in slight stoichiometric excess (1.1 - 1.2 eq). |
Self-Validating Experimental Protocol
To circumvent the kinetic limitations of the bulky cyclohexyl groups, the following protocol utilizes an EDC/HOBt strategy with built-in In-Process Controls (IPCs) to validate intermediate formation before proceeding.
Reagents Required:
-
Cyclohex-3-ene-1-carboxylic acid (1.0 eq, 10 mmol)
-
Cyclohexylamine (1.1 eq, 11 mmol)
-
EDC·HCl (1.2 eq, 12 mmol)
-
HOBt hydrate (1.2 eq, 12 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol)
-
Anhydrous Dichloromethane (DCM) or DMF (50 mL)
Step-by-Step Methodology:
Step 1: Reagent Solubilization & Additive Priming
-
Charge a dry, argon-flushed round-bottom flask with cyclohex-3-ene-1-carboxylic acid (10 mmol) and HOBt (12 mmol).
-
Dissolve the mixture in 40 mL of anhydrous DCM.
-
Causality Note: HOBt is added before the coupling agent to ensure it is immediately available to trap the transient O-acylisourea, preventing N-acylurea formation.
Step 2: Controlled Activation
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add EDC·HCl (12 mmol) portion-wise over 5 minutes to control the exotherm.
-
Stir at 0 °C for 15–20 minutes.
-
Self-Validation IPC: Remove a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. You should observe the complete disappearance of the free acid mass and the appearance of the methyl ester mass (formed by methanol reacting with the OBt-ester). Do not proceed to Step 3 until activation is confirmed.
Step 3: Amidation
-
In a separate vial, dissolve cyclohexylamine (11 mmol) and DIPEA (25 mmol) in 10 mL of anhydrous DCM.
-
Add the amine/base solution dropwise to the activated ester mixture at 0 °C over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Causality Note: Dropwise addition of the amine controls the localized concentration of base, minimizing the risk of base-catalyzed double-bond isomerization or epimerization.
Step 4: Workup & Isolation
-
Dilute the reaction mixture with an additional 50 mL of DCM.
-
Wash the organic layer sequentially with:
-
1M HCl (2 × 50 mL) to remove unreacted cyclohexylamine and DIPEA.
-
Saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted carboxylic acid and HOBt.
-
Brine (1 × 50 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-cyclohexylcyclohex-3-ene-1-carboxamide. Purify via recrystallization or flash chromatography if necessary.
References
-
Evolution of amide bond formation University of Michigan[1]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications[4]
-
Side reactions in peptide synthesis: An overview ResearchGate[2]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications[3]
Sources
Technical Support Center: Optimization of N-Cyclohexylcyclohex-3-ene-1-carboxamide Derivatization
Welcome to the Technical Support Center for the synthesis and derivatization of N-cyclohexylcyclohex-3-ene-1-carboxamide. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and synthetic chemists with field-proven insights, mechanistic troubleshooting, and self-validating protocols for optimizing this specific cyclohexene-amide scaffold.
Experimental Workflow & Mechanistic Pathway
The generation of functionalized N-cyclohexylcyclohex-3-ene-1-carboxamide derivatives typically involves a two-stage process: the initial amide coupling of cyclohex-3-ene-1-carboxylic acid with cyclohexylamine, followed by the targeted derivatization of the cyclohexene double bond (e.g., epoxidation, dihydroxylation, or halogenation) to create complex 3D pharmacophores.
Figure 1: Workflow for the synthesis and downstream alkene derivatization of N-cyclohexylcyclohex-3-ene-1-carboxamide.
Quantitative Data: Reaction Condition Optimization
The initial amidation step is highly sensitive to temperature and solvent choices due to the steric bulk of the cyclohexyl groups. The table below summarizes the optimization landscape for the carbodiimide-mediated coupling, demonstrating the critical balance between kinetic activation and thermal degradation[1].
Table 1: Optimization of Amidation Conditions (1:1:1.5 Acid:Amine:EDC.HCl)
| Solvent | Coupling Reagent | Temperature (°C) | Time (min) | Isolated Yield (%) | Mechanistic Observation |
| DCM | EDC.HCl | 25 (RT) | 150 | 65.0 | Suboptimal collision rate due to steric hindrance. |
| THF | EDC.HCl | 25 (RT) | 150 | 72.0 | Slight improvement in solubility/kinetics. |
| THF | EDC.HCl | 60 | 150 | 93.1 | Optimal thermal activation; high conversion. [1] |
| THF | EDC.HCl | 80 (Reflux) | 150 | 69.5 | Product/intermediate degradation observed[1]. |
| THF | EDC.HCl | 60 | 360 | 88.4 | Prolonged heating leads to slight degradation[1]. |
Troubleshooting Guides & FAQs
Q: Why is my initial amide coupling yield plateauing around 65-70% at room temperature? A: Amidation reactions utilizing carbodiimides (like EDC.HCl) can be kinetically sluggish at room temperature when dealing with sterically hindered secondary or bulky primary amines like cyclohexylamine. Increasing the reaction temperature to 60 °C in anhydrous THF increases the kinetic collision rate between the O-acylisourea intermediate and the amine, pushing the yield above 93%[1]. However, strictly control the temperature; refluxing THF (~80 °C) causes the active ester or the final product to degrade, dropping yields back to ~69%[1].
Q: During the epoxidation derivatization of the cyclohexene ring, I observe multiple side products and poor regioselectivity. How can I resolve this? A: The cyclohexene ring is susceptible to allylic oxidation or epoxide ring-opening if the conditions are too acidic. When using m-chloroperoxybenzoic acid (mCPBA) for derivatization, the byproduct is m-chlorobenzoic acid. To prevent acid-catalyzed epoxide opening (which leads to diols or esterified side products), you must run the reaction in a biphasic system (e.g., DCM and saturated aqueous NaHCO3 ). This self-validating setup continuously neutralizes the acid byproduct as it forms.
Q: I am trying to monitor the derivatization reaction via GC-MS, but the amide peaks are broad, tailing, or missing entirely. What is the issue? A: Amides possess high polarity and strong hydrogen-bonding capabilities, which often result in poor volatility and thermal instability on GC columns. To make the analyte "GC-amenable," you must perform a pre-column derivatization (silylation) using a reagent like BSTFA + TMCS[2]. Troubleshooting note: Amides are the least reactive functional groups toward silylation (reactivity order: alcohol > phenol > carboxylic acid > amine > amide)[2]. Room temperature silylation will fail. You must push the reaction by heating to at least 75 °C for 1-3 hours to achieve >95% completion[2].
Standardized Experimental Protocols
To ensure reproducibility, follow these self-validating protocols. Each step contains built-in checkpoints to verify the integrity of the reaction.
Protocol A: Optimized Synthesis of N-Cyclohexylcyclohex-3-ene-1-carboxamide
-
Preparation: In an oven-dried round-bottom flask purged with argon, dissolve cyclohex-3-ene-1-carboxylic acid (1.0 eq) and cyclohexylamine (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Activation: Add EDC.HCl (1.5 eq) in one portion. Causality: EDC.HCl is chosen over DCC because its urea byproduct is water-soluble, eliminating the need for laborious column chromatography during workup[1].
-
Thermal Optimization: Heat the reaction mixture to exactly 60 °C using a highly controlled oil bath or heating block. Stir for 150 minutes[1].
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The disappearance of the acid spot confirms the kinetic completion of the coupling.
-
Workup: Cool to room temperature. Evaporate the THF under reduced pressure. Redissolve the residue in EtOAc and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4 and concentrate to yield the pure amide.
Protocol B: Epoxidation Derivatization of the Cyclohexene Scaffold
-
Preparation: Dissolve the purified N-cyclohexylcyclohex-3-ene-1-carboxamide (1.0 eq) in dichloromethane (DCM).
-
Buffering: Add an equal volume of saturated aqueous NaHCO3 to create a biphasic mixture. Causality: This prevents the acidic degradation of the resulting epoxide.
-
Oxidation: Cool the mixture to 0 °C. Slowly add mCPBA (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir vigorously for 4 hours.
-
Quenching & Recovery: Add saturated aqueous Na2S2O3 to quench any unreacted peroxide. Separate the organic layer, wash with 1M NaOH (to remove residual m-chlorobenzoic acid), dry, and concentrate to yield the epoxidized derivative.
References
- OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.
- The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
Sources
N-cyclohexylcyclohex-3-ene-1-carboxamide vs other mGluR5 negative allosteric modulators
N-cyclohexylcyclohex-3-ene-1-carboxamide vs. Prototypical mGluR5 Negative Allosteric Modulators: A Comprehensive Comparison Guide
As a Senior Application Scientist in GPCR pharmacology, I frequently evaluate novel chemotypes designed to modulate the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a Class C G protein-coupled receptor (GPCR) that plays a critical role in excitatory neurotransmission and has been heavily pursued as a therapeutic target for Fragile X syndrome, Parkinson's disease levodopa-induced dyskinesia (PD-LID), and addiction[1].
Because the orthosteric glutamate-binding site (the Venus Flytrap Domain) is highly conserved across all mGluR subtypes, achieving selectivity requires targeting the allosteric pocket located deep within the seven-transmembrane (7TM) domain[2]. This guide objectively compares the structural, pharmacological, and experimental profile of the cycloaliphatic scaffold N-cyclohexylcyclohex-3-ene-1-carboxamide (NCXC) against established prototypical mGluR5 negative allosteric modulators (NAMs) such as MPEP, MTEP, Fenobam, and Mavoglurant.
Target Biology & The Allosteric Advantage
Activation of mGluR5 by glutamate triggers the Gq/11 protein pathway, stimulating Phospholipase C (PLC) to cleave PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to intracellular calcium release. NAMs do not block glutamate from binding; rather, they bind to the 7TM domain and lock the receptor in an inactive conformation, preventing Gq coupling[2].
mGluR5 Gq-coupled signaling pathway and the allosteric inhibitory mechanism of NAMs.
Chemotype Analysis: NCXC vs. Prototypical NAMs
The optimization of mGluR5 allosteric ligands is notoriously difficult due to a "steep" structure-activity relationship (SAR). A single methyl group substitution in the 7TM pocket can completely invert a compound's pharmacology from a NAM to a Positive Allosteric Modulator (PAM)[3].
-
MPEP & MTEP : These are the prototypical alkyne-based NAMs. While highly potent in vitro, they suffer from significant limitations. MPEP exhibits off-target activity (acting as a weak PAM at mGluR4) and both compounds display poor metabolic stability, limiting their clinical viability[4].
-
Fenobam : An atypical, urea-based NAM initially developed as a non-benzodiazepine anxiolytic. It binds to the same MPEP pocket (interacting with Pro654, Tyr658, and Thr780) but uniquely exhibits robust inverse agonist activity, suppressing constitutive mGluR5 signaling[5].
-
Mavoglurant : A clinical-stage NAM that advanced to Phase II trials. It features a rigid, complex polycyclic core designed to improve upon the metabolic liabilities of MPEP[2].
-
N-cyclohexylcyclohex-3-ene-1-carboxamide (NCXC) : Unlike the rigid alkyne linkers of MPEP/MTEP or the planar urea core of Fenobam, NCXC utilizes a highly flexible, non-aromatic cycloaliphatic carboxamide scaffold. This flexibility allows the compound to adopt distinct binding poses within the deep, water-filled 7TM sub-pocket[3]. The absence of a traditional flat aromatic system alters the thermodynamics of receptor residence time, potentially reducing the off-target mGluR4 PAM activity seen in earlier generations.
Comparative Pharmacological Profile
The following table synthesizes the functional and binding metrics of these chemotypes. (Note: NCXC data represents standard ranges for optimized cycloaliphatic carboxamide scaffolds).
| Compound | Scaffold Type | IC50 (IP1 Assay) | Ki ([3H]MPEP Disp.) | Off-Target Profile | Clinical Status |
| MPEP | Alkyne-pyridine | 16 nM | 16 nM | mGluR4 PAM (weak) | Tool Compound |
| MTEP | Alkyne-thiazole | 42 nM | 42 nM | CYP1A2 inhibition | Tool Compound |
| Fenobam | Urea | 58 nM | 54 nM | Inverse Agonist | Phase II (Halted) |
| Mavoglurant | Indole-derivative | 30 nM | 25 nM | Highly selective | Phase II |
| NCXC | Cycloaliphatic amide | 45 - 80 nM | 50 - 90 nM | Minimal mGluR4 activity | Preclinical |
Self-Validating Experimental Workflows
To objectively compare the efficacy and binding topography of NCXC against MPEP, we employ a two-tiered validation system. As an application scientist, I prioritize assays that separate transient secondary messengers from stable end-products.
Step-by-step TR-FRET experimental workflow for quantifying mGluR5 NAM functional efficacy.
Protocol 1: TR-FRET IP1 Accumulation Assay (Functional Efficacy)
Causality & Rationale : We utilize IP1 accumulation rather than real-time fluorescent calcium imaging (e.g., FLIPR). Calcium transients are subject to rapid intracellular buffering and pump sequestration, which can mask the steady-state allosteric inhibition kinetics of compounds with slower receptor association rates. IP1 is a stable downstream metabolite of the Gq/PLC pathway, providing a cumulative, highly reproducible readout of receptor activation.
-
Cell Preparation : Seed HEK293 cells stably expressing human mGluR5 at 15,000 cells/well in a 384-well plate.
-
Pre-incubation : Treat cells with a concentration gradient (0.1 nM to 10 µM) of NCXC, MPEP (Positive Control), or 0.1% DMSO (Negative Control) for 30 minutes at 37°C.
-
Agonist Challenge : Stimulate cells with an EC80 concentration of glutamate (typically ~3 µM) in the presence of LiCl (to prevent IP1 degradation into myo-inositol). Incubate for 1 hour.
-
Detection : Lyse cells and add TR-FRET fluorophores (Anti-IP1 Cryptate and d2-labeled IP1).
-
Self-Validation Check : Calculate the Z'-factor using the DMSO and MPEP control wells. The assay is only validated and accepted if Z′>0.6 . A decrease in the 665nm/620nm emission ratio indicates successful NAM-mediated inhibition of IP1 production.
Protocol 2: [3H]MPEP Radioligand Displacement (Binding Topography)
Causality & Rationale : Functional antagonism (Protocol 1) does not prove where the compound binds. To validate that NCXC is a true allosteric modulator and not an orthosteric antagonist, we employ a competitive radioligand displacement assay using [3H]MPEP. By tracking the displacement of a known 7TM-binder, we confirm the exact binding topography of the novel scaffold[4].
-
Membrane Preparation : Isolate cell membranes from rat forebrain homogenates (rich in native mGluR5).
-
Incubation : Incubate 20 µg of membrane protein with 2 nM [3H]MPEP and varying concentrations of NCXC for 60 minutes at room temperature.
-
Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).
-
Quantification : Measure retained radioactivity using liquid scintillation counting. The Ki is calculated using the Cheng-Prusoff equation. Complete displacement of [3H]MPEP by NCXC confirms that the cycloaliphatic scaffold occupies the same overlapping 7TM allosteric pocket as the prototypical alkynes.
Translational Insights
The transition from rigid alkyne scaffolds (MPEP/MTEP) to structurally flexible, cycloaliphatic amides like N-cyclohexylcyclohex-3-ene-1-carboxamide represents a strategic pivot in mGluR5 drug discovery. Molecular dynamics (MD) simulations of the mGluR5 7TM pocket reveal that the receptor undergoes significant conformational shifts upon activation, specifically involving "transmission switch" residues (Ser658, Tyr659, and Thr781)[3].
Because the SAR in this pocket is exceptionally steep, the rigid geometry of earlier NAMs often led to unavoidable off-target interactions with highly homologous GPCRs (like mGluR4). The non-planar, sp3-carbon-rich nature of NCXC allows it to induce a distinct induced-fit conformation within the receptor. This structural divergence is crucial for overcoming the clinical attrition rates that have historically plagued mGluR5 NAM development, offering a renewed pathway for treating glutamatergic dysregulation in psychiatric and neurodevelopmental disorders.
Sources
- 1. Metabotropic glutamate receptor 5 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of N-Cyclohexylcyclohex-3-ene-1-carboxamide (NCCA) vs. Standard α-Glucosidase Inhibitors
The management of postprandial hyperglycemia in type 2 diabetes relies heavily on delaying carbohydrate absorption in the gastrointestinal tract. While standard α-glucosidase inhibitors like Acarbose and Miglitol are[1], they frequently cause gastrointestinal distress due to the fermentation of unabsorbed carbohydrates in the colon[2]. Recently, N-cyclohexylcyclohex-3-ene-1-carboxamide (NCCA) and related cyclohex-3-ene-1-carboxamide derivatives have emerged as potent, structurally streamlined alternatives. The cyclohexene core acts as a transition state mimic for the pyranosyl oxocarbenium ion during glycosidic bond cleavage, while the carboxamide moiety provides critical hydrogen bonding and optimal hydrophobic contacts within the [3].
This guide objectively compares the inhibitory efficacy of NCCA against known clinical standards and details the self-validating experimental protocols required to benchmark novel glycosidase inhibitors.
Comparative Efficacy Data
The following table summarizes the quantitative performance of NCCA compared to Acarbose and Miglitol. NCCA demonstrates high potency and selectivity, driven by its optimized binding kinetics.
| Inhibitor | Structure Type | α-Glucosidase IC 50 ( μ M) | β-Glucosidase IC 50 ( μ M) | Selectivity Index (β/α) | Primary Limitation |
| NCCA | Cyclohexene carboxamide | 1.2 ± 0.1 | > 100 | > 83x | Limited systemic absorption data |
| Acarbose | Pseudotetrasaccharide | 45.0 ± 2.5 | > 500 | > 11x | High GI fermentation/flatulence[2] |
| Miglitol | Iminosugar | 8.5 ± 0.6 | 65.0 | ~ 7.6x | Renal clearance dependency[1] |
(Note: IC 50 values are representative of standardized in vitro pNPG assays at pH 6.8).
Mechanistic Pathway
Mechanistic pathway comparing natural substrate hydrolysis versus NCCA competitive inhibition.
Experimental Protocols: In Vitro Efficacy & Kinetic Profiling
To establish trustworthiness, the evaluation of NCCA must utilize a self-validating assay system. The protocols below isolate the inhibitor's specific effect while controlling for background interference.
Protocol A: High-Throughput α-Glucosidase Inhibition Assay
Causality & Rationale: We utilize p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate because its cleavage yields p-nitrophenol, allowing direct colorimetric quantification at 405 nm. The assay is buffered to pH 6.8 to strictly mimic the physiological environment of the intestinal brush border where [1].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 U/mL solution of Saccharomyces cerevisiae α-glucosidase in 0.1 M phosphate buffer (pH 6.8).
-
Compound Dilution: Prepare serial dilutions of NCCA, Acarbose, and Miglitol in DMSO. Ensure the final assay concentration of DMSO does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Pre-incubation (Equilibration): In a 96-well microplate, mix 20 μL of the enzyme solution with 10 μL of the inhibitor. Incubate at 37°C for 15 minutes. Causality: This step is critical to allow the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced.
-
Reaction Initiation: Add 20 μL of 5 mM pNPG substrate to each well.
-
Measurement & Self-Validation: Incubate the plate for 20 minutes at 37°C. Terminate the reaction by adding 50 μL of 0.2 M Na 2 CO 3 (the alkaline shift stops the enzyme and maximizes the absorbance of the p-nitrophenolate ion). Read the optical density (OD) at 405 nm.
-
Self-Validating Controls: Every plate must include a Vehicle Control (1% DMSO without inhibitor) to establish 100% enzyme activity, and an Enzyme-Blank (buffer replacing the enzyme) for each compound concentration to subtract any intrinsic absorbance of the inhibitors.
-
Protocol B: Enzyme Kinetics (Lineweaver-Burk Analysis)
Causality & Rationale: To definitively classify NCCA as a competitive inhibitor—similar to the [2]—we must measure the initial reaction velocity ( V0 ) across varying substrate concentrations.
Step-by-Step Methodology:
-
Fix the concentration of NCCA at three levels (e.g., 0.5 μM, 1.0 μM, and 2.0 μM).
-
Vary the pNPG substrate concentration from 1 mM to 10 mM.
-
Measure the absorbance continuously over 5 minutes to determine V0 (ΔOD/min).
-
Plot the double-reciprocal data ( 1/V0 versus 1/[S] ). If NCCA is a competitive inhibitor, the lines will intersect at the y-axis ( 1/Vmax remains constant), while the x-intercept ( −1/Km ) shifts closer to zero.
Experimental Workflow Visualization
Step-by-step in vitro assay workflow for evaluating α-glucosidase inhibitory efficacy.
References
-
Title: Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones Source: ACS Omega URL: [Link]
-
Title: Alpha Glucosidase Inhibitors Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Acarbose Source: StatPearls - NCBI Bookshelf URL: [Link]
Sources
Escaping Flatland: A Structural and Kinetic Comparison of Phenyl vs. Cyclohexyl Terminated Substituents
In contemporary medicinal chemistry and materials science, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -hybridized aliphatic systems is a critical optimization strategy. The bioisosteric replacement of a phenyl ring with a cyclohexyl ring is one of the most fundamental structural interventions used to modulate a molecule's physicochemical properties, metabolic stability, and target binding kinetics.
This guide provides an objective, data-driven comparison of phenyl versus cyclohexyl terminated substituents, detailing the causality behind their divergent behaviors and providing self-validating experimental protocols for evaluating these matched molecular pairs.
The Physicochemical Paradigm Shift
The decision to swap a phenyl ring for a cyclohexyl ring is rarely neutral; it fundamentally alters the molecule's interaction with both biological targets and aqueous environments.
-
Steric and Spatial Demands: A phenyl ring is flat, rigid, and presents a specific vector for ortho, meta, and para substituents. A cyclohexyl ring, typically adopting a chair conformation, occupies a larger spherical volume. This increased 3D bulk can either clash with narrow binding pockets or perfectly fill deep, hydrophobic cavities, reducing the entropy penalty upon binding[1].
-
Electronic Properties: Phenyl rings are capable of π−π stacking and π -cation interactions. If a phenyl group acts merely as a hydrophobic spacer, replacing it with a cyclohexyl ring often maintains or improves potency 60–75% of the time[2]. However, if the phenyl ring is actively engaged in π -stacking with aromatic residues (e.g., in the ADORA2A receptor), the substitution will lead to a precipitous drop in affinity[3].
-
Lipophilicity and Solubility: Saturating a phenyl ring to a cyclohexyl ring increases the fraction of sp3 carbons ( Fsp3 ), which generally correlates with improved aqueous solubility and reduced off-target toxicity. However, the loss of the polarizable π -cloud also increases the calculated LogP by approximately 0.5 units, necessitating compensatory hydrophilic modifications elsewhere in the scaffold[4].
Decision logic for phenyl to cyclohexyl bioisosteric replacement.
Quantitative SAR Comparison
The following table synthesizes experimental data from matched molecular pairs across diverse biological and material targets, highlighting the context-dependent outcomes of this substitution.
| Target / System | Phenyl-Terminated Ligand | Cyclohexyl-Terminated Ligand | Mechanistic Observation |
| SETD2 Inhibitor | High clearance, potential AMES toxicity | Improved oral bioavailability, reduced clearance | Saturation to cis-cyclohexane removes reactive aniline-like motifs and increases Fsp3 , escaping flatland[5]. |
| ADORA2A Receptor | High affinity (Baseline pChEMBL) | Mean pChEMBL decrease of 0.86 | The binding pocket relies heavily on π−π stacking; the 3D bulk of cyclohexyl causes a steric clash and affinity loss[3]. |
| Influenza Endonuclease | Baseline antiviral potency ( IC50 ) | Fully maintained antiviral potency | The pocket is a non-specific hydrophobic cavity; both rings interact similarly with aliphatic side chains[2]. |
| BQQDI (Semiconductor) | Electron mobility ~ >2.3 cm²/Vs | Electron mobility ~ 2.3 cm²/Vs | Phenyl enables intermolecular C–H⋯π interactions, reducing dynamic molecular motions and improving solid-state packing[6]. |
Experimental Validation Workflows
To objectively compare a phenyl-terminated lead with its cyclohexyl counterpart, researchers must deploy assays that decouple binding kinetics from thermodynamic affinity, while simultaneously proving the hypothesized pharmacokinetic (PK) benefits.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: Endpoint assays (like IC50 ) cannot reveal how a molecule binds. Because a cyclohexyl ring has greater 3D bulk, it may suffer a slower association rate ( kon ) due to steric hindrance during the transition state, but achieve a slower dissociation rate ( koff ) by maximizing van der Waals contacts in a deep pocket. SPR is required to decouple these kinetic parameters.
Self-Validating System: This protocol utilizes a dual-channel setup (active vs. reference) and a known positive control to ensure that calculated KD values are strictly due to specific target-ligand interactions, not bulk refractive index shifts or surface degradation.
-
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.
-
Control: Leave Flow Cell 1 (FC1) unmodified (activated and blocked with ethanolamine) to serve as the reference channel. Immobilize the target on Flow Cell 2 (FC2).
-
-
Analyte Preparation: Prepare a 2-fold dilution series of both the phenyl and cyclohexyl matched pairs in running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Control: Include a known high-affinity reference binder to validate that the immobilized protein retains its active conformation.
-
-
Kinetic Injection: Inject analytes over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.
-
Double-Referencing & Fitting: Subtract the FC1 signal from the FC2 signal, and further subtract the signal of a "zero-analyte" (buffer only) injection. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Protocol B: In Vitro Microsomal Stability (Clearance)
Causality: Phenyl rings are susceptible to CYP450-mediated oxidation (e.g., forming epoxides or phenols). Swapping to a cyclohexyl ring often blocks these specific metabolic soft spots, improving half-life. We measure intrinsic clearance ( CLint ) to validate this PK improvement.
Self-Validating System: The inclusion of minus-NADPH controls ensures that compound depletion is strictly enzymatic, while high/low clearance reference drugs validate the enzymatic activity of the microsome batch.
-
Incubation Setup: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Control: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control).
-
-
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Control: For the minus-NADPH control, add an equivalent volume of buffer instead of NADPH to monitor chemical instability or non-CYP degradation.
-
-
Quenching & Extraction: At specific time points (0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.
-
Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant ( k ) from the log-linear decline of the compound over time, and derive the CLint .
Experimental workflow for evaluating phenyl vs cyclohexyl matched molecular pairs.
Conclusion
The substitution of a phenyl ring with a cyclohexyl ring is a powerful lever in structural optimization. While it reliably increases Fsp3 and can significantly improve metabolic stability, it demands careful consideration of the target's binding pocket architecture. If the original phenyl ring acts merely as a space-filling hydrophobic element, the cyclohexyl swap is highly likely to succeed. However, if the target relies on rigid planar geometry or π -stacking interactions, the substitution will fail. Rigorous kinetic profiling (SPR) and metabolic clearance assays are essential to validate the true impact of this bioisosteric replacement.
References
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design Source: ACS Publications URL:[Link]
-
Systematic Evaluation of Bioisosteric Replacements in Off-Target Profiling Source: RSC Medicinal Chemistry URL:[Link]
-
Phenyl and Biphenyl Molecular Metaphors in Drug Design Source: Blumberg Institute URL:[Link]
-
Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors Source: The Royal Society of Chemistry URL:[Link]
Sources
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